molecular formula C15H21NO4 B8073988 Z-D-Ala(tBu)-OH

Z-D-Ala(tBu)-OH

Cat. No.: B8073988
M. Wt: 279.33 g/mol
InChI Key: ARVUWUDYYMENSJ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Ala(tBu)-OH is a chemically modified, protected derivative of the non-essential amino acid D-alanine. This compound is engineered for advanced peptide synthesis, featuring a benzyloxycarbonyl (Z) group protecting the amine functionality and a tert-butyl (tBu) group protecting the carboxylic acid functionality. These protecting groups are critical for preventing unwanted side reactions during the stepwise construction of peptide chains, and are selectively removable under specific, non-deprotecting conditions. The use of the D-alanine enantiomer, as opposed to the more common L-form found in mammalian proteins, is of particular value in the creation of novel peptidomimetics and in metabolic stability studies. Peptides incorporating D-amino acids are often resistant to enzymatic degradation by proteases, which can enhance their in vivo half-life and make them valuable tools for investigating peptide structure-activity relationships and developing therapeutic agents. As a building block, this compound enables researchers to precisely introduce D-alanine residues into custom peptide sequences. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVUWUDYYMENSJ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Part 1: Executive Summary & Nomenclature Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Structure and Properties of Z-D-Ala(tBu)-OH (Z-D-Neopentylglycine) [1]

The Nomenclature Paradox In standard peptide chemistry, the notation "Ala(tBu)" is chemically ambiguous because standard Alanine possesses a methyl side chain (


) with no functional group to accept a tert-butyl protection.[1]

However, in advanced peptidomimetic synthesis, This compound is the industry synonym for N-


-Benzyloxycarbonyl-

-tert-butyl-D-alanine
, also formally known as Z-D-Neopentylglycine (Z-D-Npg-OH) or Z-D-Tle(Me)-OH (

-methyl-leucine).[1]

This molecule is a bulky, lipophilic, non-proteinogenic amino acid used to introduce steric constraints and hydrophobic interactions into peptide backbones, often increasing metabolic stability against proteases.[1]

Core Identity:

  • Common Name: this compound[1][2][3]

  • Systematic Name: (R)-2-(Benzyloxycarbonylamino)-4,4-dimethylpentanoic acid[1]

  • Synonyms: Z-D-Neopentylglycine; Z-

    
    -tBu-D-Ala-OH[1][3]
    
  • CAS Number: 201677-20-5 (often supplied as DCHA salt: 884508-97-8)[1]

Part 2: Physicochemical Specifications

The following data characterizes the free acid form. Note that this compound is frequently supplied as a Dicyclohexylamine (DCHA) salt to ensure stability and crystallinity.[1]

PropertySpecificationNotes
Molecular Formula

Free Acid form
Molecular Weight 279.33 g/mol Monoisotopic Mass: 279.147
Appearance Viscous Oil or White SolidSolidifies when desalted or pure
Solubility DCM, EtOAc, MeOH, DMFInsoluble in water
Stereochemistry D-Isomer (

-configuration)
Induces reverse turns in peptides
Purity Standard

(HPLC)
Check for DCHA content if salt
Storage

to

Desiccate; hygroscopic

DCHA Salt Correction Factor: If your raw material is the DCHA salt (


):
  • Salt MW: 460.66 g/mol [2]

  • Stoichiometry: 1:1

Part 3: Structural Architecture

The molecule consists of three distinct functional zones: the Z-protecting group (N-terminus), the bulky Neopentyl side chain, and the free Carboxyl group (C-terminus).[1]

DOT Diagram: Structural Logic The following diagram illustrates the connectivity and functional role of each moiety.

G cluster_0 Hydrophobic Core Z_Group Z-Group (Cbz) (Acid Stable / H2 Labile) Nitrogen NH Z_Group->Nitrogen Protection Alpha_Carbon C-Alpha (D-Configuration) Nitrogen->Alpha_Carbon Amide Bond Carboxyl COOH (Coupling Site) Alpha_Carbon->Carboxyl Backbone Side_Chain Side Chain (Neopentyl Group) Alpha_Carbon->Side_Chain Beta-Carbon tBu tert-Butyl (Steric Bulk) Side_Chain->tBu Gamma-Carbon

Caption: Structural connectivity of this compound, highlighting the neopentyl side chain responsible for its unique steric properties.

Part 4: Experimental Protocol – DCHA Salt Removal

Most commercial this compound is supplied as a Dicyclohexylamine (DCHA) salt.[1] You must convert this to the free acid before using it in standard coupling reactions (e.g., EDC/HOBt or HATU), as the DCHA amine will compete with the amino component, leading to side reactions and low yields.[1]

Protocol: Acidolytic Extraction

  • Dissolution: Suspend the this compound·DCHA salt (

    
     equiv) in Ethyl Acetate (EtOAc).[1] Use approximately 
    
    
    
    solvent per gram of salt.[1] Agitate until fully dissolved or finely suspended.
  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with

    
     (aq) or 
    
    
    
    .[1]
    • Mechanism:[4] The acid protonates the DCHA amine (

      
      ), rendering it water-soluble.[1] The Z-amino acid remains protonated (uncharged) and stays in the EtOAc layer.[1]
      
  • Brine Wash: Wash the organic layer once with saturated

    
     (brine) to remove residual acid and trapped water.[1]
    
  • Drying: Collect the organic phase and dry over anhydrous

    
     or 
    
    
    
    for 20 minutes.
  • Concentration: Filter off the desiccant and concentrate the filtrate in vacuo (rotary evaporator) at

    
    .
    
  • Validation: The resulting oil/solid should be used immediately.[1] Verify removal of DCHA by

    
    -NMR (disappearance of cyclohexyl multiplets at 
    
    
    
    ).

DOT Diagram: Desalting Workflow

Desalt Start Start: this compound DCHA Salt Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash with 0.5M KHSO4 (x2) Dissolve->Wash Partition Partition Phase Wash->Partition Aqueous Aqueous Layer (Contains DCHA+) Partition->Aqueous Discard Organic Organic Layer (Contains Z-Amino Acid) Partition->Organic Keep Dry Dry (Na2SO4) & Concentrate Organic->Dry Final Yield: Free Acid Ready for Coupling Dry->Final

Caption: Workflow for converting the stable DCHA salt into the reactive free acid form required for peptide synthesis.

Part 5: Synthesis & Application Context

Why use this compound?

  • Steric Bulk: The tert-butyl group at the

    
    -position creates significant steric hindrance.[1] This restricts the conformational space of the peptide backbone, often stabilizing 
    
    
    
    -turns or helical structures.[1]
  • Lipophilicity: It significantly increases the

    
     of the peptide, improving membrane permeability for drug candidates.[1]
    
  • Proteolytic Stability: The D-configuration combined with the bulky side chain prevents recognition by standard proteases (e.g., Trypsin, Chymotrypsin), extending the half-life of peptide drugs.[1]

Coupling Recommendations: Due to the steric bulk of the neopentyl side chain, standard coupling rates may be slower.[1]

  • Reagent: Use strong coupling agents like HATU or PyBOP .[1]

  • Conditions: Allow longer reaction times (2–4 hours) compared to standard Alanine. Double coupling is recommended if the resin loading is high.[1]

References

  • American Chemical Suppliers. (2025). Product Catalog: this compound DCHA. Retrieved from [1]

  • LookChem. (2025).[1] Z-BETA-TBU-D-ALA-OH DCHA (CAS 201677-20-5) Technical Data. Retrieved from [1]

  • ChemicalBook. (2025).[1][5][6] Product Specifications for Non-Standard Amino Acids. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Z-D-Neopentylglycine. Retrieved from [1]

Sources

Technical Assessment: Solubility Profile of Z-D-Ala(tBu)-OH in Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a physicochemical analysis and operational framework for the solubilization of Z-D-Ala(tBu)-OH (N-Benzyloxycarbonyl-D-neopentylglycine) in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[1][2][3]

Critical Nomenclature Advisory: The notation Ala(tBu) typically refers to


-tert-butyl-alanine  (also known as neopentylglycine or 2-amino-4,4-dimethylpentanoic acid), a non-proteinogenic hydrophobic amino acid.[1][2][3] This is distinct from Alanine tert-butyl ester (Ala-OtBu) or Aspartic acid 

-tert-butyl ester (Asp(OtBu)).[1][2][3] This guide addresses the specific structure: Z-D-Neopentylglycine .[1][2][3][4]

Part 1: Physicochemical Characterization[1][2][3]

To predict solubility behavior, we must first deconstruct the molecular architecture of this compound.[1][2][3]

Structural ComponentChemical NatureSolvation Implication
Z-Group (Cbz) Aromatic carbamate (Lipophilic)Enhances solubility in chlorinated solvents (DCM) and aromatics.[1][2][3]
D-Ala(tBu) Core Highly hydrophobic aliphatic side chain (Neopentyl)Significantly increases

, reducing water solubility and enhancing affinity for non-polar organic phases.[1][2][3]
C-Terminal -OH Free Carboxylic Acid (Polar, H-bond donor)Requires polar aprotic interactions (DMF) or dimerization capability (DCM) for stabilization.[1][2][3]

Net Assessment: The compound exhibits a amphipathic but predominantly lipophilic profile.[1][2][3] The bulky tert-butyl side chain and the Z-protecting group dominate the solvation thermodynamics, making it highly amenable to organic solubilization.[1][2][3]

Part 2: Solubility in N,N-Dimethylformamide (DMF)[1][2][3][5]

Mechanism of Action

DMF is a polar aprotic solvent (


) capable of disrupting strong intermolecular hydrogen bonds.[1][2][3]
  • Interaction: The carbonyl oxygen of DMF acts as a strong H-bond acceptor for the amide proton of the Z-group and the hydroxyl proton of the C-terminal carboxylic acid.[1][2][3]

  • Thermodynamics: The solvation enthalpy is highly favorable due to the "universal" ability of DMF to solvate both the hydrophobic neopentyl core (via van der Waals forces) and the polar termini (via dipole interactions).[1][2][3]

Operational Profile
  • Solubility Limit: High (

    
    ).
    
  • Suitability: Ideal. DMF is the preferred solvent for Solid Phase Peptide Synthesis (SPPS) coupling reactions involving this amino acid.[1][2][3] It prevents aggregation of the hydrophobic neopentyl chain.[1][2][3]

  • Risk Factors: DMF can undergo slow hydrolysis to dimethylamine, which may degrade Z-groups over prolonged storage, though Z is generally more stable than Fmoc in basic conditions.[1][2][3]

Part 3: Solubility in Dichloromethane (DCM)[1][2][3]

Mechanism of Action

DCM is a moderately polar, non-H-bonding solvent (


).[1][2][3]
  • Interaction: Solvation is driven primarily by dispersion forces (London forces) interacting with the bulky tert-butyl side chain and the aromatic Z-ring.[1][2][3]

  • The "Hydrophobic Assist": Unlike standard polar amino acids (e.g., Z-Arg-OH), this compound possesses a "greasy" neopentyl side chain that acts as an internal solubilizing agent in DCM.[1][2][3]

  • Dimerization: In pure DCM, the free carboxylic acid terminus will likely exist as a hydrogen-bonded dimer.[1][2][3] This does not hinder solubility but may affect reactivity kinetics if not disrupted by a base (e.g., DIEA) during coupling.[1][2][3]

Operational Profile
  • Solubility Limit: High (

    
    ).
    
  • Suitability: Excellent for solution-phase synthesis or specific SPPS steps where resin swelling in DCM is preferred (e.g., Trityl resins).[1][2][3]

  • Risk Factors: Volatility of DCM requires sealed vessels to maintain concentration accuracy.[1][2][3]

Part 4: Comparative Data & Decision Matrix

Solvent Selection Table
FeatureDMF DCM
Solubility Capacity Very High (

)
High (

)
Dissolution Rate FastVery Fast
Aggregation Prevention Superior (disrupts

-sheets)
Moderate (promotes

-helices)
Coupling Reagent Compatibility HBTU, HATU, PyBOPDIC/HOBt, EDC
Recommended Use Standard SPPS CouplingSolution Phase / Acid-Sensitive Resins
Decision Logic (Graphviz)[1][2][3]

SolubilityLogic Start Start: Dissolve this compound CheckConc Target Concentration? Start->CheckConc HighConc High (>0.3 M) CheckConc->HighConc Stock Solution StdConc Standard (0.1 - 0.2 M) CheckConc->StdConc Coupling Mix DMF_Path Use DMF HighConc->DMF_Path Max Solubility CheckApp Application? StdConc->CheckApp SPPS Solid Phase (SPPS) CheckApp->SPPS SolPhase Solution Phase CheckApp->SolPhase SPPS->DMF_Path General Protocol DCM_Path Use DCM SolPhase->DCM_Path Ease of Workup Mix_Path Use DMF/DCM (1:1) SolPhase->Mix_Path If Aggregation Occurs

Caption: Decision tree for solvent selection based on concentration requirements and downstream application.

Part 5: Experimental Protocol

Standard Dissolution Workflow (0.2 M Scale)

Objective: Prepare a 0.2 M solution of this compound for peptide coupling.

  • Calculation:

    • Molecular Weight (MW) of this compound (Z-Neopentylglycine)

      
      .[1][2][3]
      
    • Target Volume:

      
      .
      
    • Mass Required:

      
      .[1][2][3]
      
  • Weighing:

    • Weigh

      
       of the lyophilized powder into a 
      
      
      
      scintillation vial.
    • Note: The powder may be fluffy; use an anti-static gun if necessary.[1][2][3]

  • Solvent Addition (DMF Method):

    • Add

      
       of amine-free DMF (High Purity Grade).
      
    • Vortex for 30 seconds. The solution should clarify rapidly.

    • Adjust final volume to

      
       with DMF.
      
    • Visual Check: Solution must be clear and colorless. If turbidity persists, sonicate for 1 minute.

  • Solvent Addition (DCM Method):

    • Add

      
       of anhydrous DCM.[1][2][3]
      
    • Swirl gently.[1][2][3] Vortexing is usually unnecessary due to high lipophilicity.[1][2][3]

    • Critical Step: If using for coupling, add the coupling reagents (e.g., DIC) immediately before use to prevent precipitation of urea byproducts (if using carbodiimides).[1][2][3]

Troubleshooting "Difficult" Dissolution

If the compound resists dissolution (rare for this species, but possible if impure):

  • The "DCM Spike" Technique: Dissolve the powder in a minimal amount of DCM (e.g.,

    
    ) first to break the crystal lattice, then dilute with DMF to the final volume.[1][2][3]
    
  • Sonication: Apply mild sonication (

    
    ) for 2-3 minutes. Avoid heat (
    
    
    
    ) to prevent Z-group degradation.[1][2][3]

References

  • PubChem. (2025).[1][2][3] Fmoc-beta-t-butyl-L-alanine (Compound Summary).[1][2][3][4] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

    • Context: Validates the "Ala(tBu)
  • Context: General principles of dissolving hydrophobic protected amino acids.
  • Isidro-Llobet, A., et al. (2019).[1][2][3] Amino Acid-Protecting Groups.[1][2][3][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.[1][2][3]

    • Context: Stability and solubility characteristics of the Z (Cbz) protecting group in organic synthesis.

Sources

Chemical Stability & Synthetic Utility of Z-Protected D-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Imperative

In the realm of peptidomimetics and drug development, Z-D-Ala-OH (N-Benzyloxycarbonyl-D-alanine) occupies a critical niche.[1] Unlike its L-isomer, which is proteogenic, D-alanine is a cornerstone in the synthesis of bacterial cell wall mimetics (e.g., peptidoglycan precursors) and protease-resistant therapeutic peptides.[1]

The chemical stability of Z-D-Ala-OH is twofold: it concerns the integrity of the protecting group (Z/Cbz) and the preservation of the chiral center (D-configuration) . This guide dissects the operational boundaries of Z-D-Ala-OH, providing a validated framework for its manipulation in high-fidelity synthesis.[1]

The Z-Protecting Group Architecture[1]

The Benzyloxycarbonyl (Z or Cbz) group is a carbamate. Its utility in D-amino acid chemistry stems from its unique electronic properties compared to amide or acyl protecting groups.[1]

Mechanistic Advantage

The Z-group suppresses racemization during coupling steps.[1] Unlike


-acyl groups (e.g., Acetyl, Benzoyl), the carbamate oxygen in the Z-group is less nucleophilic.[1] This reduces the rate of attack on the activated carbonyl carbon, thereby inhibiting the formation of the 5(4H)-oxazolone  intermediate—the primary vector for chiral inversion.
Stability Profile Matrix

The following table summarizes the stability of the Z-group on D-Alanine against common synthetic reagents.

Reagent ClassSpecific ReagentStability StatusMechanistic Note
Weak Acid TFA (Trifluoroacetic acid)Stable Allows selective removal of Boc groups in the presence of Z.[1]
Strong Acid HBr / AcOH (33%)Unstable Cleaves via protonation of the carbonyl oxygen and

attack by bromide.
Strong Acid HF (Anhydrous)Unstable Rapid cleavage; standard final deprotection in Boc chemistry.
Weak Base DIEA / TEAStable Safe for neutralization steps.[1]
Strong Base Piperidine (20% in DMF)Stable Generally stable, though prolonged exposure can lead to slow degradation.
Nucleophiles HydrazineUnstable Cleaves to form the hydrazide (rarely used for removal).
Reductants

/ Pd-C
Unstable Clean cleavage via hydrogenolysis (Toluene +

byproduct).[1][2]

The Racemization Vector: Preserving the "D" Configuration

The most significant risk when working with Z-D-Ala-OH is not the loss of the protecting group, but the inversion of the chiral center to the L-form (racemization). This typically occurs during the activation step of peptide coupling.

Pathway Analysis

Racemization proceeds primarily through two mechanisms:[3]

  • Base-catalyzed enolization: Direct proton abstraction from the

    
    -carbon.[1]
    
  • Oxazolone Formation: Cyclization of the activated amino acid.

The Z-group minimizes Pathway 2, but does not eliminate it if activation conditions are too aggressive.[1]

RacemizationPathway cluster_legend Critical Control Point ZD Z-D-Ala-OH (Chiral Integrity) Act Activated Ester (O-Acylurea / Active Ester) ZD->Act Activation (EDC/DIC) Ox 5(4H)-Oxazolone (Achiral Intermediate) Act->Ox Slow Cyclization (Risk Zone) Prod Coupled Peptide (D-Configuration) Act->Prod Amine Attack (Fast) Rac Racemic Mixture (DL-Ala) Ox->Rac Tautomerization Rac->Prod Coupling (Yields Epimers)

Figure 1: The kinetic competition between coupling and oxazolone formation. The Z-group destabilizes the oxazolone transition state compared to simple acyl groups.[1]

Experimental Protocols

The following workflows are validated for high-purity applications.

Protocol A: Racemization-Free Coupling of Z-D-Ala-OH

Objective: Couple Z-D-Ala-OH to a growing peptide chain while maintaining >99.5% enantiomeric excess.[1]

  • Dissolution: Dissolve Z-D-Ala-OH (1.0 equiv) and HOBt (1.0 equiv) in minimal DMF.

    • Causality: HOBt (1-Hydroxybenzotriazole) converts the highly reactive O-acylurea intermediate into a moderately reactive OBt ester.[1] This suppresses oxazolone formation (Figure 1).

  • Activation: Cool to 0°C. Add DIC (Diisopropylcarbodiimide) (1.0 equiv). Stir for 5 minutes.

  • Coupling: Add the amino-component (peptide-resin or free amine).[1]

  • Base Management: If the amino component is a salt (e.g., HCl salt), add DIEA (N,N-Diisopropylethylamine) (1.0 equiv).[1]

    • Warning: Never pre-mix DIEA with the activated ester before adding the amine. Free base promotes enolization.

Protocol B: Hydrogenolytic Deprotection (The "Clean" Method)

Objective: Remove the Z-group without acidolysis, preserving acid-labile side chains (e.g., Boc, tBu).[1]

  • Solvent System: Dissolve Z-D-Ala-derivative in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (5-10% by weight of substrate).[1]

    • Note: Ensure the catalyst is wet (50% water) to prevent ignition of solvent vapors.

  • Hydrogenation: Sparge with

    
     gas (balloon pressure is sufficient) for 1-4 hours.
    
  • Monitoring: Monitor by TLC or HPLC. The disappearance of the UV-active benzyl chromophore indicates completion.

  • Workup: Filter through Celite to remove Pd/C. Evaporate solvent.

    • Result: Free amine is generated as the base or zwitterion.

      
       and Toluene are the only byproducts.
      
Protocol C: Acidolytic Cleavage (The "Harsh" Method)

Objective: Removal when hydrogenation is impossible (e.g., presence of sulfur-containing Met/Cys which poison Pd catalysts).[1]

  • Reagent: Prepare 33% HBr in Acetic Acid (AcOH).

  • Reaction: Add Z-D-Ala-peptide to the reagent at room temperature. Stir for 30-60 minutes.

  • Precipitation: Pour the reaction mixture into cold Diethyl Ether.

  • Collection: Filter the precipitate.

    • Result: The product is the HBr salt of the amine.

Storage & Handling Integrity

The stability of Z-D-Ala-OH in storage is dictated by hydrolytic potential.[1]

  • Solid State: Stable for >2 years at -20°C if kept desiccated.[1]

  • Solution State:

    • DMF/DMSO: Stable for days at Room Temperature.[1]

    • Aqueous/Base:[1][4] Susceptible to hydrolysis. Do not store Z-amino acids in basic buffers for extended periods.[1]

The "D" Check

When receiving a new batch of Z-D-Ala-OH, always verify the optical rotation.[1]

  • Standard:

    
     should be negative (typically around -14° to -16° in AcOH, c=1 or 2).[1]
    
  • Red Flag: A reading near 0° indicates racemization has occurred during the vendor's manufacturing or storage.

Visualization of Orthogonality

Understanding where Z-D-Ala fits in a multi-step synthesis is crucial for strategy design.[1]

Orthogonality Substrate Peptide with Protecting Groups: Z (N-term), Boc (Side), Fmoc (Side) TFA Treat with TFA Substrate->TFA Pip Treat with Piperidine Substrate->Pip H2 Treat with H2 / Pd-C Substrate->H2 Res_TFA Boc Removed Z & Fmoc Intact TFA->Res_TFA Res_Pip Fmoc Removed Z & Boc Intact Pip->Res_Pip Res_H2 Z Removed Boc & Fmoc Intact* H2->Res_H2 *Fmoc may be unstable under prolonged H2

Figure 2: Orthogonality map. Z-protection allows for unique selective deprotection strategies, distinct from standard Fmoc/tBu or Boc/Bzl chemistries.[1]

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. [1]

  • The Practice of Peptide Synthesis . Bodanszky, M., & Bodanszky, A. (1994).[1] Springer-Verlag.[1]

  • Racemization in Peptide Synthesis . Bachem Technical Guides. (2023).

  • Mechanism of Epimerization/Racemization through Oxazolone Intermediate . ResearchGate.[5] (Accessed 2023). [1][5]

  • Cleavage of the Benzyloxycarbonyl (Z) Group . Common Organic Chemistry. (2023).

Sources

difference between Z-D-Ala(tBu)-OH and Z-L-Ala(tBu)-OH isomers

[1]

Executive Summary

This compound and Z-L-Ala(tBu)-OH are enantiomeric pairs of the non-natural amino acid derivative N-benzyloxycarbonyl-


-t-butyl-alanine1
  • The Core Difference: The spatial arrangement of the

    
    -carbon substituents (chirality).[1] This dictates their interaction with chiral biological targets (receptors, enzymes) and their influence on peptide secondary structure.[1]
    
  • The "Ala(tBu)" Moiety: Unlike standard protecting group notation where "(tBu)" implies an acid-labile ether/ester, here it denotes a neopentyl side chain .[1] This side chain is chemically inert and stable to standard deprotection conditions (TFA, HF, Piperidine), serving strictly as a structural motif to increase hydrophobicity and steric bulk.[1]

  • The Z-Group: The N-terminal Benzyloxycarbonyl (Cbz or Z) protection is orthogonal to acid-labile linkers, removable via hydrogenolysis or strong acids (HBr/AcOH), but stable to TFA.[1]

Molecular Architecture & Stereochemistry[1]

Both isomers share the same connectivity but differ in 3D topology.[1] This stereochemical inversion is the primary driver for their distinct applications in drug design.

Chemical Structure[1][2][3][4][5][6][7]
  • IUPAC Name: 2-(benzyloxycarbonylamino)-4,4-dimethylpentanoic acid[1]

  • Formula:

    
     (assuming Z protection)
    
  • Side Chain: Neopentyl group (

    
    ).[1] This is significantly bulkier than Leucine or Phenylalanine.[1]
    
Stereochemical Comparison Table
FeatureZ-L-Ala(tBu)-OH This compound
Configuration L (S-configuration at

-carbon)
D (R-configuration at

-carbon)
Biological Role Mimics natural hydrophobic residues (Leu, Phe) but with enhanced steric bulk.[1]Induces

-turns; stabilizes peptide helices; resists proteolysis.[1]
Optical Rotation Levorotatory (-) in standard solvents (typically).[1]Dextrorotatory (+) in standard solvents (typically).[1]
Receptor Fit Fits into "native" hydrophobic pockets designed for L-amino acids.[1]Often used to probe stereoselectivity or block receptor activation (antagonist design).[1]
Proteolytic Stability Susceptible to standard proteases (though slower due to bulk).[1]Highly Resistant to endogenous proteases.[1]
Structural Visualization

The following diagram illustrates the stereochemical inversion and the inert nature of the side chain versus the removable Z-group.[1]

IsomerComparisoncluster_LZ-L-Ala(tBu)-OH (Natural Mimic)cluster_DThis compound (Structural Disruptor)L_NodeL-Isomer(S-Config)L_PropSubstrate for EnzymesFits Native PocketsL_Node->L_PropBiological EffectCommonSide Chain: Neopentyl (-CH2-tBu)*CHEMICALLY INERT*L_Node->CommonZ_GroupN-Term: Z (Cbz)*Removable via H2/Pd*L_Node->Z_GroupD_NodeD-Isomer(R-Config)D_PropProtease ResistantInduces Beta-TurnsD_Node->D_PropBiological EffectD_Node->CommonD_Node->Z_Group

Caption: Structural logic of Z-L vs Z-D isomers. Note the shared inert side chain and Z-protection.[1]

Functional Orthogonality & Chemoselectivity[1]

Understanding the reactivity profile is critical for experimental design.[1] A common error is assuming the "(tBu)" in Ala(tBu) implies acid lability (like in Asp(tBu) or Ser(tBu)).[1]

The "False Friend" Nomenclature[1]
  • Standard Usage (e.g., Z-Asp(OtBu)-OH): The tBu is an ester protecting group.[1] Treatment with TFA removes it. [1]

  • Neopentylglycine Usage (Z-Ala(tBu)-OH): The tBu is part of the carbon skeleton.[1] Treatment with TFA has NO EFFECT. [1]

Deprotection Protocol (Z-Group Removal)

The Z-group is orthogonal to Boc and Fmoc chemistries but is sensitive to reduction and strong acids.[1]

Method A: Hydrogenolysis (Mild, Standard)

  • Solvent: Dissolve compound in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon).[1]

  • Reaction: Stir under

    
     atmosphere (balloon pressure) for 1-4 hours.
    
  • Result: Yields

    
     (Free amine) + 
    
    
    + Toluene.[1]
  • Note: The bulky neopentyl side chain does not interfere with Pd catalysis.[1]

Method B: Acidolysis (Harsh)

  • Reagent: 33% HBr in Acetic Acid.

  • Condition: Stir at room temperature for 30-60 mins.

  • Result: Removal of Z-group.

  • Warning: Ensure no acid-sensitive moieties (e.g., Trityl, Boc) elsewhere in the peptide are required to remain intact.[1]

Applications in Drug Development[1][2][8]

The choice between the D and L isomer is rarely arbitrary; it is a strategic decision in Peptidomimetics.[1]

Improving Metabolic Stability (D-Isomer)

Peptides composed of natural L-amino acids are rapidly degraded by serum proteases.[1]

  • Strategy: Substitution of a key hydrophobic residue (e.g., Leucine) with D-Ala(tBu) .[1]

  • Mechanism: The D-configuration distorts the peptide backbone, preventing the protease active site from engaging the scissile bond.[1] The bulky tBu group adds steric shielding.[1]

Conformational Constraint (D-Isomer)
  • Beta-Turns: D-amino acids are potent nucleators of

    
    -hairpins and turns.[1] Incorporating This compound  into a peptide sequence can force the peptide into a bioactive "turn" conformation that an L-isomer cannot access.[1]
    
Hydrophobic Core Packing (L-Isomer)
  • "Super-Leucine": The L-isomer (Z-L-Ala(tBu)-OH) is often used as a "Super-Leucine."[1] It occupies the same quadrant in the Ramachandran plot as Leucine but fills hydrophobic pockets more effectively due to the spherical volume of the tert-butyl group.[1] This increases binding affinity (

    
    ) through enhanced Van der Waals contacts.[1]
    

Experimental Workflow: Synthesis & Handling

Solubility Profile
  • Hydrophobicity: Both isomers are significantly more hydrophobic than Z-Ala-OH or Z-Leu-OH.[1]

  • Solvents: Soluble in DMF, DMSO, DCM, and Ethyl Acetate.[1] Poor solubility in water.[1]

  • Implication: During SPPS (Solid Phase Peptide Synthesis), aggregation may occur.[1] Use "Magic Mixture" (DCM/DMF/NMP) or elevated temperatures if coupling difficulties arise.[1]

Synthesis Flowchart (Graphviz)[1]

SynthesisFlowStartTarget: Peptide Sequence with Enhanced StabilityDecisionSelect Isomer StrategyStart->DecisionRouteLUse Z-L-Ala(tBu)-OH(Enhance Binding Affinity)Decision->RouteLRouteDUse this compound(Induce Turn / Stop Proteolysis)Decision->RouteDCouplingCoupling Reaction(EDC/HOBt or HATU/DIPEA)RouteL->CouplingRouteD->CouplingCheckCheck Coupling Efficiency(Kaiser Test)Coupling->CheckIssueSteric Hindrance Detected?(Bulky tBu group slows kinetics)Check->IssueOptimizeOptimization:1. Double Coupling2. Use HOAt instead of HOBtIssue->OptimizeYesFinishProceed to Z-Deprotection(H2/Pd)Issue->FinishNoOptimize->Finish

Caption: Decision matrix for incorporating Neopentylglycine isomers into peptide synthesis.

References

  • PubChem. Fmoc-beta-t-butyl-L-alanine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • GenScript. Peptide Modifications and Non-Standard Amino Acids (Ala(tBu) / Neopentylglycine). Available at: [Link][1][3]

  • American Chemical Society (ACS). Synthesis and Evaluation of Novel 68Ga-Labeled GRPR-Targeted PET Tracers (Usage of Ala(tBu) for hydrophobic interaction).[1] Molecular Pharmaceutics.[1] Available at: [Link][1]

CAS number and safety data sheet (SDS) for Z-D-Ala(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Benzyloxycarbonyl-D-alanine tert-butyl ester (Z-D-Ala-OtBu)

Authored by a Senior Application Scientist

For professionals in the fields of peptide chemistry and drug development, the strategic selection of protected amino acid building blocks is paramount to the success of a synthetic campaign. This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-D-alanine tert-butyl ester, a specialized derivative of D-alanine. While a dedicated CAS Number and Safety Data Sheet (SDS) for this specific combination of protecting groups are not readily found in major chemical inventories, its synthesis and application can be logically deduced from well-established principles of peptide chemistry. This document will, therefore, treat the compound as a custom synthetic target and provide expert insights into its structure, preparation, and strategic use.

The user's query for "Z-D-Ala(tBu)-OH" is interpreted as N-Benzyloxycarbonyl-D-alanine tert-butyl ester (Z-D-Ala-OtBu), as the "(tBu)" notation in peptide chemistry typically refers to the tert-butyl ester protecting group for the C-terminus, and the "-OH" is the standard representation for a carboxylic acid, which in this case is esterified.

Molecular Identity and Physicochemical Properties

N-Benzyloxycarbonyl-D-alanine tert-butyl ester is a derivative of the non-proteinogenic amino acid D-alanine, featuring a benzyloxycarbonyl (Z or Cbz) group protecting the amine terminus and a tert-butyl (tBu) group protecting the carboxylic acid terminus.

IdentifierValueSource
Chemical Name N-Benzyloxycarbonyl-D-alanine tert-butyl ester-
Synonyms Z-D-Ala-OtBu, Cbz-D-Ala-OtBu-
CAS Number Not assigned-
Molecular Formula C₁₅H₂₁NO₄Calculated
Molecular Weight 279.33 g/mol Calculated
Appearance Expected to be a white to off-white solid or a colorless oilInferred

The physicochemical properties are largely influenced by the two protecting groups. The Z-group introduces aromatic character, enhancing stability and providing a chromophore for UV detection. The tBu ester adds steric bulk and lipophilicity.

Strategic Importance in Peptide Synthesis

The unique structural features of Z-D-Ala-OtBu make it a valuable, albeit specialized, building block in solution-phase peptide synthesis and for the preparation of peptide fragments.

  • D-Alanine Core : The incorporation of D-amino acids is a critical strategy for enhancing the metabolic stability of peptide-based therapeutics. Peptides containing D-amino acids are resistant to degradation by proteases, which typically recognize L-amino acids, thus prolonging their in-vivo half-life.

  • Z (Benzyloxycarbonyl) N-terminal Protection : The Z-group is a classic urethane-type protecting group. It is stable to a wide range of reaction conditions, including those used for the removal of other protecting groups like Boc and Fmoc. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or under strongly acidic conditions (e.g., HBr in acetic acid).

  • tert-Butyl (tBu) C-terminal Protection : The tBu ester is a sterically hindered protecting group for the carboxylic acid. It is stable to the basic conditions often used in peptide synthesis but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA).

The combination of Z and tBu protecting groups offers an orthogonal protection strategy. The tBu ester can be selectively removed in the presence of the Z-group, allowing for further elongation of the peptide chain at the C-terminus. Conversely, the Z-group can be removed while the tBu ester remains intact.

Synthesis of Z-D-Ala-OtBu

The synthesis of Z-D-Ala-OtBu can be approached in two primary ways, starting from commercially available precursors.

Method 1: Esterification of Z-D-Ala-OH

This is the most direct approach, starting with the readily available N-Benzyloxycarbonyl-D-alanine (Z-D-Ala-OH, CAS: 26607-51-2).

Experimental Protocol:

  • Dissolution : Dissolve Z-D-Ala-OH (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation (Optional but recommended) : Cool the solution to 0 °C and add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Esterification : Add an excess of a tert-butylating agent, such as tert-butyl acetate with a strong acid catalyst (e.g., perchloric acid), or more commonly, by reacting with isobutylene gas in the presence of a strong acid catalyst (e.g., sulfuric acid).

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification : Upon completion, quench the reaction, perform an aqueous work-up to remove the acid catalyst and unreacted starting material, and purify the crude product by column chromatography on silica gel.

Method 2: N-protection of H-D-Ala-OtBu

This method starts with D-alanine tert-butyl ester, which is typically handled as its hydrochloride salt (H-D-Ala-OtBu·HCl, CAS: 59531-86-1)[1][2].

Experimental Protocol:

  • Liberation of the Free Amine : Dissolve H-D-Ala-OtBu·HCl (1 equivalent) in a suitable solvent (e.g., DCM) and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents), to neutralize the hydrochloride and liberate the free amine.

  • N-protection : Cool the solution to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1 equivalent).

  • Reaction Monitoring : Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Work-up and Purification : After the reaction is complete, perform an aqueous work-up to remove the amine salt and excess reagents. The crude product is then purified by column chromatography.

The choice between these two methods depends on the availability and cost of the starting materials and the desired scale of the synthesis.

Safety Data and Handling

As there is no specific Safety Data Sheet for Z-D-Ala-OtBu, a conservative approach to handling is required, based on the known hazards of its components and structurally similar compounds.

Summary of Inferred Hazards:
  • Z-D-Ala-OH (CAS: 26607-51-2) : Generally not classified as hazardous under OSHA regulations[3]. However, as with any chemical, good laboratory practices should be followed.

  • D-Alanine tert-butyl ester hydrochloride (CAS: 59531-86-1) : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • Benzyl Chloroformate (used in synthesis) : A highly toxic, corrosive, and lachrymatory reagent that must be handled with extreme care in a well-ventilated fume hood.

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE) : Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Engineering Controls : Handle in a well-ventilated area, preferably a chemical fume hood, especially when working with volatile solvents or reagents like benzyl chloroformate.

  • First Aid Measures :

    • Skin Contact : Wash off with soap and plenty of water.

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation : Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Application in a Synthetic Workflow: Solution-Phase Dipeptide Synthesis

The following diagram illustrates the use of Z-D-Ala-OtBu in the synthesis of a dipeptide, Z-D-Ala-L-Phe-OH.

G cluster_0 Step 1: C-Terminus Deprotection cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Final Deprotection Z_D_Ala_OtBu Z-D-Ala-OtBu TFA TFA in DCM Z_D_Ala_OtBu->TFA Z_D_Ala_OH_intermediate Z-D-Ala-OH TFA->Z_D_Ala_OH_intermediate Coupling_reagent EDC/HOBt Z_D_Ala_OH_intermediate->Coupling_reagent H_L_Phe_OMe H-L-Phe-OMe H_L_Phe_OMe->Coupling_reagent Z_D_Ala_L_Phe_OMe Z-D-Ala-L-Phe-OMe Coupling_reagent->Z_D_Ala_L_Phe_OMe Saponification LiOH or NaOH Z_D_Ala_L_Phe_OMe->Saponification Final_Peptide Z-D-Ala-L-Phe-OH Saponification->Final_Peptide

Caption: Workflow for the synthesis of a dipeptide using Z-D-Ala-OtBu.

In this workflow, the tBu group is first removed under acidic conditions to free the carboxylic acid. This is then coupled with the methyl ester of L-phenylalanine using standard coupling reagents like EDC/HOBt. Finally, the methyl ester is saponified to yield the final dipeptide with a free C-terminus.

Conclusion

N-Benzyloxycarbonyl-D-alanine tert-butyl ester is a strategically designed amino acid derivative that offers a unique combination of protecting groups beneficial for specific applications in peptide synthesis, particularly in solution-phase strategies and the synthesis of complex peptide fragments. Its D-configuration provides inherent resistance to enzymatic degradation, a highly desirable trait in therapeutic peptide design. While not a stock chemical, its synthesis is straightforward from common starting materials. A thorough understanding of the chemistry of its constituent protecting groups is essential for its successful application and safe handling in the laboratory.

References

  • Aapptec. (n.d.). Z-D-Ala-OH [26607-51-2]. Aapptec Peptides. Retrieved February 5, 2026, from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: H-Ala-OtBu HCl. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). D-Alanine tert-butyl ester hydrochloride. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3B. [Link]

  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. Retrieved February 5, 2026, from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 5, 2026, from [Link]

Sources

Thermodynamic Properties of Cbz-D-Ala(tBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and physicochemical properties of Cbz-D-Ala(tBu)-OH , chemically defined as N-benzyloxycarbonyl-D-neopentylglycine .

Executive Summary & Chemical Identity

Cbthis compound is a specialized, non-proteinogenic amino acid derivative used in peptide therapeutics to introduce steric bulk and lipophilicity.[1] While the nomenclature "Ala(tBu)" can be ambiguous, in the context of side-chain modification, it refers to Neopentylglycine (2-amino-4,4-dimethylpentanoic acid), where a tert-butyl group replaces the β-hydrogens of alanine.[1]

This compound is critical for engineering peptides with enhanced metabolic stability (proteolytic resistance) and membrane permeability. Due to its extreme hydrophobicity, its thermodynamic profile differs significantly from standard amino acids.

Chemical Specifications
PropertyDetail
Systematic Name N-benzyloxycarbonyl-D-neopentylglycine
Synonyms Z-D-beta-tBu-Ala-OH; Z-D-gamma-methyl-leucine; Cbz-D-tert-butylalanine
CAS Number 201677-20-5 (often cited as DCHA salt); Free acid analog of 57224-50-7
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Stereochemistry D-isomer (R-configuration at

-carbon)

Thermodynamic Profile

The thermodynamic characterization of Cbthis compound is dominated by the bulky neopentyl side chain, which disrupts crystal packing forces relative to linear isomers like Cbz-D-Heptylglycine.[1]

Phase Behavior & Melting Point

Unlike many Cbz-protected amino acids that are crystalline solids, the free acid form of Cbthis compound frequently exists as a viscous oil or amorphous gum at room temperature due to the high rotational freedom of the neopentyl group and the disruption of intermolecular hydrogen bonding networks.[1]

  • Physical State (Free Acid): Viscous Oil / Low-melting Solid.[1]

  • Physical State (DCHA Salt): Crystalline Solid.[1]

  • Thermodynamic Implication: For process scale-up, the compound is typically isolated and stored as a dicyclohexylamine (DCHA) salt to enforce a stable crystalline lattice (Solid-State Thermodynamics).[1]

Lipophilicity & Partition Coefficients

The tert-butyl side chain imparts exceptional lipophilicity, significantly higher than Leucine or Phenylalanine.[1]

ParameterValue (Estimated/Empirical)Significance
LogP (Octanol/Water) ~6.8 Highly lipophilic; partitions almost exclusively into organic phases.[1]
Polar Surface Area (PSA) 87.66 ŲModerate polarity driven solely by the carbamate and carboxyl groups.
Hydration Enthalpy Highly Positive (Endothermic)Energetically unfavorable to solvate in water; drives aggregation in aqueous media.[1]
Solubility Thermodynamics

The solubility profile follows a "like-dissolves-like" mechanism, driven by van der Waals interactions between the neopentyl group and non-polar solvents.[1]

  • Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Chloroform, DMF.[1]

  • Insoluble: Water, dilute aqueous acid (precipitates immediately).[1]

  • Sparingly Soluble: Hexanes (often used to precipitate the compound from concentrated EtOAc solutions).[1]

Stability & Decomposition

The "tBu" group in this molecule is structural (carbon-carbon bond), not a protecting group (ester/ether).[1] Therefore, the side chain is chemically inert to standard deprotection conditions.

  • Thermal Stability: The neopentyl skeleton is stable up to >200°C. However, the Cbz (carbamate) moiety typically undergoes thermal decarboxylation above 150°C.[1]

  • Chemical Stability:

    • Acid: Stable to TFA (unlike O-tBu esters).

    • Base: Stable to mild base; hydrolyzes at high pH.[1]

    • Hydrogenolysis: Cbz group is removed (

      
      ) to yield H-D-Neopentylglycine.[1]
      

Experimental Protocols

To validate the thermodynamic properties of a specific batch, the following self-validating workflows are recommended.

Protocol A: Determination of Critical Solution Temperature (Cloud Point)

Objective: Determine the solubility limit in binary solvent systems (Solvent/Anti-solvent) for crystallization.

  • Preparation: Dissolve 100 mg of Cbthis compound oil in 1 mL EtOAc.

  • Titration: Add Hexane dropwise at 25°C under constant stirring.

  • Observation: Record the volume of Hexane required to induce persistent turbidity (Cloud Point).

  • Temperature Sweep: Heat the turbid solution to 50°C. If it clears, the dissolution is endothermic (

    
    ).
    
  • Cooling: Cool slowly to 4°C to induce crystallization (or oiling out).

Protocol B: DCHA Salt Formation (Solidification Strategy)

Since the free acid is thermodynamically prone to existing as an oil, conversion to the DCHA salt is the standard method to obtain a thermodynamically stable solid for analysis.[1]

  • Dissolve crude Cbthis compound (Oil) in Diethyl Ether.

  • Add 1.05 equivalents of Dicyclohexylamine (DCHA).[1]

  • Stir for 2 hours at 0°C.

  • Filter the resulting precipitate.[1]

  • Validation: Measure Melting Point of the salt (Expected >140°C) to confirm purity and crystallinity.

Visualization of Thermodynamic Workflows

ThermodynamicWorkflow cluster_thermo Thermodynamic Drivers Raw Crude Cbthis compound (Viscous Oil / Amorphous) Solvent Dissolution (EtOAc / Ether) Raw->Solvent Solvation (ΔG < 0) Entropic High Entropic Freedom (Neopentyl Rotation) Raw->Entropic SaltForm Salt Formation (+ DCHA) Solvent->SaltForm Acid-Base Rxn Cryst Crystallization (Lattice Energy Stabilization) SaltForm->Cryst Thermodynamic Control Solid Stable Solid (DCHA Salt) Cryst->Solid Phase Transition Enthalpic Lattice Enthalpy (Ionic Bonding) Solid->Enthalpic

Caption: Thermodynamic stabilization workflow converting the high-entropy amorphous oil (free acid) into a low-enthalpy crystalline salt for handling.

References

  • PubChem. (n.d.). (2S)-2-Amino-4,4-dimethylpentanoic acid (Neopentylglycine).[1][2] National Library of Medicine. Retrieved from [Link]

  • LookChem. (2024). Z-BETA-TBU-D-ALA-OH DCHA (CAS 201677-20-5) Physicochemical Properties. Retrieved from [Link][1]

  • American Elements. (n.d.).[1] Fmoc-L-beta-t-butylalanine (Thermodynamic Analog Data). Retrieved from [Link][1]

Sources

Methodological & Application

liquid phase peptide synthesis using Z-D-Ala(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Liquid Phase Peptide Synthesis (LPPS) using Z-D-Ala(tBu)-OH

Executive Summary

This guide details the protocol for Liquid Phase Peptide Synthesis (LPPS) utilizing This compound as a building block. While Solid Phase Peptide Synthesis (SPPS) is dominant for long sequences, LPPS remains the gold standard for short peptides (di- to tetrapeptides) and scale-up production due to its cost-effectiveness and scalability.

Technical Note on Nomenclature: The designation This compound typically refers to a D-amino acid protected at the N-terminus with a Benzyloxycarbonyl (Z or Cbz) group and at the side chain with a tert-butyl (tBu) group. Standard Alanine lacks a functional side chain; therefore, this compound is chemically synonymous with Z-D-Ser(tBu)-OH (O-tert-butyl-D-serine) or Z-D-Asp(OtBu)-OH (D-aspartic acid


-tert-butyl ester). This protocol applies universally to these Z/tBu orthogonally protected systems.

Strategic Rationale: The Z/tBu Orthogonal System

The Z/tBu protection scheme offers a distinct advantage over the Fmoc/tBu or Boc/Bzl strategies in solution phase synthesis.

  • Orthogonality: The Z group is removed by catalytic hydrogenolysis (

    
    /Pd-C) or strong acid (HBr/AcOH), while the tBu group is acid-labile (TFA). This allows for selective N-terminal deprotection without affecting the side chain.
    
  • Racemization Suppression: The Z group (urethane) prevents oxazolone formation during activation, preserving the chirality of the D-isomer.

  • Solubility: Z-protected amino acids generally exhibit superior solubility in organic solvents (DCM, EtOAc) compared to free amino acids, facilitating liquid-phase kinetics.

FeatureZ-Group (Cbz)tBu-Group (Side Chain)
Chemical Nature Carbamate (Urethane)Ether (Ser/Thr) or Ester (Asp/Glu)
Removal Condition

/ Pd-C (Neutral) or HBr
TFA or HCl in Dioxane
Stability Stable to weak acids/basesStable to Hydrogenolysis
Role Temporary N-terminal ProtectionSemi-permanent Side-chain Protection

Experimental Protocol

Phase 1: Activation and Coupling

Objective: Couple this compound to the amine component (


).

Reagents:

  • Carboxylic Acid: this compound (1.0 equiv)

  • Amine Component:

    
     or 
    
    
    
    (1.0 equiv)
  • Coupling Agents: EDC

    
    HCl (1.1 equiv) and HOBt (1.1 equiv)
    
  • Base: N-Methylmorpholine (NMM) or DIPEA (2.0 equiv if amine is a salt)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DMF is avoided in LPPS workups if possible due to difficulty in removal.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound and HOBt in minimal DCM/EtOAc at

    
    .
    
  • Activation: Add EDC

    
    HCl. Stir for 15 minutes at 
    
    
    
    to form the HOBt-active ester.
  • Addition: Add the Amine Component (pre-neutralized with NMM if it is a hydrochloride salt).

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or HPLC.
    
Phase 2: The "Liquid Phase" Workup (Critical Step)

Objective: Remove unreacted starting materials and byproducts via liquid-liquid extraction. This replaces the "washing" steps of SPPS.

  • Dilution: Dilute the reaction mixture with excess EtOAc.

  • Acid Wash (Removes Amines): Wash

    
     with 5% 
    
    
    
    or 1M HCl.
    • Mechanism: Protonates unreacted amine components, forcing them into the aqueous layer.

  • Base Wash (Removes Acids): Wash

    
     with 5% 
    
    
    
    or saturated
    
    
    .
    • Mechanism: Deprotonates unreacted this compound and HOBt, forcing them into the aqueous layer.

  • Neutral Wash: Wash

    
     with Brine (saturated NaCl).
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and evaporate to dryness.
    
Phase 3: Z-Group Removal (Hydrogenolysis)

Objective: Expose the N-terminus for the next coupling cycle without disturbing the tBu side chain.

  • Solvent: Dissolve the Z-protected peptide in MeOH or EtOH (sometimes with a trace of AcOH).

  • Catalyst: Add 10% Pd/C (5–10% by weight of peptide).

  • Hydrogenation: Bubble

    
     gas or use a hydrogenation balloon. Stir vigorously for 2–4 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Evaporation: Concentrate to obtain the free amine (

    
    ).
    

Workflow Visualization

The following diagram illustrates the iterative cycle of LPPS using the Z/tBu strategy.

LPPS_Workflow Start Start: this compound Activation Activation (EDC/HOBt, 0°C) Start->Activation Coupling Coupling (+ H2N-Peptide-OR) Activation->Coupling Active Ester Formation Workup Aqueous Workup (Acid/Base Extraction) Coupling->Workup Reaction Complete Check Sequence Complete? Workup->Check Deprotection Z-Removal (H2 / Pd-C) Check->Deprotection No (Next Cycle) FinalCleavage Global Deprotection (TFA removes tBu) Check->FinalCleavage Yes (Finish) Deprotection->Activation Free Amine Generated Product Final Peptide (H-D-Ala-OH derivative) FinalCleavage->Product

Figure 1: Iterative cycle of Liquid Phase Peptide Synthesis emphasizing the orthogonality of Z-removal (Hydrogenolysis) vs. tBu-removal (Acidolysis).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete coupling due to steric hindrance (common with D-amino acids).Switch to stronger coupling agents like HATU/HOAt (requires careful base control) or Mixed Anhydride method (IBCF).
Racemization Base-catalyzed proton abstraction during activation.Ensure temperature is strictly

during activation. Use minimal base (NMM is safer than TEA).
Emulsion Density of organic solvent close to water during workup.Add Brine to the aqueous layer to increase density difference. Filter the biphasic mixture through Celite if solids are present.
Incomplete Hydrogenolysis Catalyst poisoning (Sulfur) or steric bulk.Use Pd(OH)

(Pearlman's Catalyst)
or add a drop of Acetic Acid. Ensure solvent is degassed.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Albericio, F. (2000). Orthogonal Protecting Groups Strategy in Solid-Phase Peptide Synthesis. Biopolymers. Retrieved from [Link]

Sources

incorporating Z-D-Ala(tBu)-OH into cyclic peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Z-D-Ala(tBu)-OH (and Analogs) into Cyclic Peptides

Part 1: Executive Summary & Strategic Rationale

The Challenge: Cyclic peptides offer superior metabolic stability and potency compared to linear analogs. However, their synthesis is often plagued by difficult cyclization kinetics and side reactions. The incorporation of D-amino acids is a critical strategy to induce


-turns, bringing the N- and C-termini into proximity (the "pre-organization" effect) to facilitate cyclization.

The Reagent: The specific reagent requested, This compound , presents a unique orthogonal protection strategy.

  • Z (Benzyloxycarbonyl): An N-terminal protecting group stable to the basic conditions of Fmoc SPPS and mild acidic cleavage (1% TFA), but removable via catalytic hydrogenolysis or strong acid (HBr/HF).

  • D-Configuration: Induces the necessary backbone curvature for cyclization.

  • tBu (tert-butyl): Acid-labile side-chain protection.

Technical Clarification (Crucial): Standard Alanine (Ala) possesses a methyl side chain (


) which cannot be functionalized with a tert-butyl group. It is highly probable that "this compound" refers to one of the following structurally related analogs used in advanced synthesis:
  • Z-D-Ser(tBu)-OH: Serine ether (most likely, as Ser is the hydroxyl analog of Ala).

  • Z-D-Asp(OtBu)-OH: Aspartic acid ester.

  • Z-D-

    
    -t-butyl-Ala-OH:  Neopentylglycine (a bulky hydrophobic residue).
    

This protocol is designed to be chemically universal for the Z-D-Xaa(tBu)-OH scaffold, focusing on the power of Three-Dimensional Orthogonality (Fmoc/tBu/Z) to enable high-purity "Head-to-Tail" cyclization.

Part 2: Strategic Chemistry & Workflow

The incorporation of a Z-protected residue at the N-terminus (or as a critical turn inducer) allows for a Solution-Phase Cyclization Strategy that avoids the impurities common in on-resin cyclization.

The "Protected Fragment" Strategy
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin . This hyper-acid-sensitive resin allows cleavage of the peptide retaining all side-chain protecting groups (including tBu).

  • Elongation: Standard Fmoc SPPS.

  • Termination: The final amino acid coupled is Z-D-Xaa(tBu)-OH .

  • Cleavage: Mild acid (1% TFA) releases the Z-Protected Linear Peptide with tBu side chains intact.

  • Purification (Optional but Recommended): The lipophilic Z-group facilitates easy purification of the linear precursor, a step impossible with standard H-Peptide-OH precursors.

  • Deprotection & Cyclization: Remove Z (Hydrogenolysis)

    
     Cyclize 
    
    
    
    Global Deprotection.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Z-Protected Linear Precursor

Materials:

  • 2-Chlorotrityl Chloride Resin (Loading 0.6–0.8 mmol/g)

  • Fmoc-Amino Acids & Z-D-Ser(tBu)-OH (or analog)

  • Coupling Reagents: DIC/Oxyma or HATU/DIEA

  • Solvents: DCM, DMF

Steps:

  • Resin Loading (First AA):

    • Dissolve Fmoc-AA-OH (1.2 eq) in dry DCM. Add DIEA (4 eq).

    • Add to 2-CTC resin. Agitate 2h.

    • Capping: Add MeOH (1 mL/g resin) to quench unreacted chlorides (30 min).

  • Elongation (Fmoc SPPS):

    • Deprotection: 20% Piperidine in DMF (

      
       min).
      
    • Coupling: AA (3 eq), HATU (2.9 eq), DIEA (6 eq) in DMF. Monitor by Kaiser test.

  • Final Coupling (The Z-Residue):

    • Couple Z-D-Ser(tBu)-OH (3 eq) using DIC/Oxyma (to prevent racemization of the sensitive D-residue).

    • Do NOT perform Fmoc deprotection (there is no Fmoc).

Protocol B: Mild Cleavage (Retaining tBu and Z)

Objective: Release the peptide from the resin while keeping the Z-group and tBu side chains attached.

  • Wash: Wash resin thoroughly with DCM (

    
    ).
    
  • Cleavage Cocktail: 1% TFA / 5% TIS / 94% DCM.

  • Execution:

    • Treat resin with cocktail (

      
      ) for 2 min. Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).
      
    • Repeat

      
      .
      
  • Isolation: Concentrate the filtrate (rotary evaporator). Precipitate in cold diethyl ether.

  • Result: Z-[D-Ser(tBu)]-Peptide-COOH .

Protocol C: Z-Removal and Cyclization

Mechanism: The Z-group is removed via catalytic hydrogenolysis. This is orthogonal to the tBu group (which requires strong acid).

  • Z-Deprotection (Hydrogenolysis):

    • Dissolve the Z-peptide in MeOH or DMF.

    • Add 10% Pd/C catalyst (10% w/w of peptide).

    • Bubble

      
       gas or apply 
      
      
      
      balloon for 2–4 hours.
    • Filter through Celite to remove Pd/C.

    • Result:H-[D-Ser(tBu)]-Peptide-COOH (Free Amine, Free Acid, Protected Side Chains).

  • Cyclization (High Dilution):

    • Dissolve peptide in DMF/DCM (large volume to achieve

      
       concentration). High dilution favors intramolecular cyclization over intermolecular polymerization.
      
    • Add PyBOP (3 eq) and DIEA (6 eq).

    • Stir 12–24h. Monitor by LCMS (look for mass shift of -18 Da due to water loss).

  • Global Deprotection:

    • Evaporate solvents.

    • Treat with 95% TFA / 2.5% TIS / 2.5%

      
       for 2h to remove tBu groups.
      
    • Precipitate in ether and purify via RP-HPLC.

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the orthogonal protection strategy utilizing the Z-group to ensure high-fidelity cyclization.

CyclicPeptideStrategy Resin 2-CTC Resin (Acid Labile Linker) SPPS Fmoc SPPS Elongation (Iterative) Resin->SPPS Cap Final Coupling: Z-D-Ser(tBu)-OH SPPS->Cap N-Terminus Cleave Mild Cleavage (1% TFA) Retains Z & tBu Cap->Cleave Intermed Intermediate: Z-Peptide(tBu)-COOH Cleave->Intermed H2_Pd Z-Removal (H2/Pd/C) Orthogonal to tBu Intermed->H2_Pd Purification Step Cyclize Head-to-Tail Cyclization (PyBOP, Dilute) H2_Pd->Cyclize Free NH2 / Free COOH FinalDeprot Global Deprotection (95% TFA) Cyclize->FinalDeprot Cyclic(Protected) Product Final Cyclic Peptide c[D-Ser-Peptide] FinalDeprot->Product

Figure 1: Orthogonal protection strategy using Z-D-AA(tBu)-OH for solution-phase cyclic peptide synthesis.

Part 5: Data Summary & Troubleshooting

Table 1: Orthogonality Matrix for Proposed Strategy

Protecting GroupStable ConditionsRemoval ConditionsRole in Protocol
Fmoc Acid, Neutral20% Piperidine (Base)Temporary protection during elongation.
tBu (Side Chain) Base, Hydrogenolysis, 1% TFA95% TFA (Strong Acid)Protects reactive side chains during cyclization.
Z (Cbz) Base, TFA (mild/strong*)

/Pd (Hydrogenolysis)
N-terminal cap allowing purification before cyclization.
2-CTC Linker Base1% TFAAnchors peptide; releases protected acid.

*Note: Z groups can be partially degraded by strong TFA over long periods, but are stable to 1% TFA.

Troubleshooting Guide:

  • Issue: Incomplete Z-removal.

    • Cause: Sulfur poisoning of Pd catalyst (from Met or Cys residues).

    • Solution: Use Pd(OH)

      
       or perform cyclization on-resin using an Allyl/Alloc strategy instead if Cys/Met are present.
      
  • Issue: Racemization of D-residue.

    • Cause: Over-activation during coupling or cyclization.

    • Solution: Use Oxyma/DIC for coupling; ensure rapid cyclization with HATU/HOAt.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

  • Pelay-Gimeno, M., et al. (2015). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Helices. Angewandte Chemie. [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research. [Link]

Application Notes and Protocols for the Scale-Up Synthesis of Peptides Containing Z-D-Ala(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered, Z-Protected Amino Acids in Peptide Scale-Up

The transition from laboratory-scale peptide synthesis to large-scale production is a critical phase in the development of peptide-based therapeutics. This process introduces a host of challenges, including altered reaction kinetics, increased potential for aggregation, and the need for robust, reproducible, and cost-effective protocols. These challenges are significantly amplified when dealing with "difficult" amino acids, such as N-benzyloxycarbonyl-D-alanine(tert-butyl) (Z-D-Ala(tBu)-OH).

This particular amino acid derivative presents a tripartite challenge for the synthetic chemist:

  • Severe Steric Hindrance: The tert-butyl (tBu) group on the side chain of alanine, combined with the bulky N-terminal benzyloxycarbonyl (Z) group, creates a sterically crowded environment around the carboxylic acid, making peptide bond formation kinetically challenging.

  • D-Amino Acid Configuration: The presence of a D-amino acid can influence the secondary structure of the growing peptide chain, potentially leading to unforeseen aggregation behavior.

  • Unique Deprotection Requirements: The Z-group is not cleaved by the standard acidic conditions used for tBu-based side-chain deprotection, necessitating a separate, orthogonal deprotection step, typically catalytic hydrogenolysis. This adds complexity to the overall manufacturing process.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the solid-phase peptide synthesis (SPPS) of peptides containing this compound. We will delve into field-proven strategies for resin and solvent selection, coupling activation, aggregation management, and post-synthesis processing, ensuring a scientifically sound and efficient scale-up procedure.

Part 1: Pre-Synthesis Considerations for Robust Scale-Up

A successful scale-up campaign begins with careful planning and selection of starting materials. The choices made at this stage will have a profound impact on the efficiency and outcome of the synthesis.

Resin Selection: The Foundation of a Successful Synthesis

For large-scale SPPS, the solid support is not merely an anchor but a critical component of the reaction medium. The ideal resin must possess excellent swelling properties to ensure reagent accessibility, as well as mechanical stability to withstand the rigors of prolonged synthesis in large reactors.

  • Swelling Properties: Resins with good swelling characteristics, such as those based on polyethylene glycol (PEG) grafted onto a polystyrene (PS) core (e.g., NovaPEG, TentaGel), are highly recommended.[1] These resins provide a more solution-like environment, which can help to mitigate peptide aggregation.[1][2]

  • Loading Capacity: For peptides prone to aggregation, a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) is often advantageous.[1] Higher loading can exacerbate aggregation effects as the peptide chains are in closer proximity to one another.

  • Mechanical Stability: The resin beads must be robust enough to avoid fragmentation during mechanical stirring in large-scale reactors, which can lead to filter clogging and product loss.

Resin TypeKey Advantages for Scale-UpRecommended Loading (mmol/g)
PEG-PS Resins Excellent swelling in a variety of solvents, improved reaction kinetics, reduced aggregation.0.2 - 0.5
1% DVB Polystyrene Good swelling, cost-effective.0.3 - 0.8
Solvent Selection and Management: The Bulk of the Process

Solvents constitute the largest volume of material in SPPS, and their quality and management are paramount at scale.[3]

  • Solvent Quality: High-purity, amine-free N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are the solvents of choice.[4] The presence of amine impurities in DMF can cause premature deprotection of the Fmoc group on other residues in the peptide chain.[4]

  • Solvent Volumes: Scale-up requires significant volumes of solvent for washing steps to ensure the complete removal of excess reagents and by-products. A typical wash cycle may involve 3-5 washes with 10-15 mL of solvent per gram of resin.

  • Solvent Stability: Solutions of amino acids and coupling reagents may be prepared in advance for large-scale runs. It is crucial to ensure their stability in the chosen solvent over the duration of the synthesis.[3]

Orthogonal Protection Strategy: The Z and tBu Combination

The use of this compound in a peptide sequence typically implies a hybrid protection strategy, where the Z-group serves as the N-terminal protection of this specific residue, while other amino acids in the sequence are likely protected with the more common Fmoc/tBu strategy.

  • Z-Group Stability: The benzyloxycarbonyl (Z) group is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) used for tBu-based side-chain deprotection.[5][6] This orthogonality is a key advantage.

  • tBu-Group Lability: The tert-butyl (tBu) protecting group on the alanine side chain is highly acid-labile and will be removed during the final cleavage from the resin with TFA.

G cluster_synthesis SPPS Cycle cluster_cleavage Cleavage & Deprotection Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling Coupling of This compound Fmoc_Deprotection->Coupling Repeat for other residues TFA_Cleavage TFA Cleavage (Removes tBu groups) Coupling->TFA_Cleavage Completed Peptide Chain Hydrogenolysis Catalytic Hydrogenolysis (Removes Z group) TFA_Cleavage->Hydrogenolysis Final_Peptide Final Deprotected Peptide Hydrogenolysis->Final_Peptide Purification

Part 2: Detailed Protocols for Scale-Up Synthesis

The following protocols are designed for the scale-up synthesis of a peptide containing this compound, assuming the use of an automated or semi-automated large-scale peptide synthesizer.

Scale-Up Coupling Protocol for this compound

Due to the significant steric hindrance of this compound, a highly efficient coupling strategy is required to achieve complete acylation.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • High-purity DMF or NMP

Protocol:

  • Pre-activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and stir for 5-10 minutes to allow for pre-activation of the amino acid.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the swelled peptide-resin.

  • Reaction Time and Temperature: Allow the coupling reaction to proceed for a minimum of 4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight, or the temperature may be increased to 40-50°C.[7]

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. Be aware that in cases of severe aggregation, the Kaiser test may yield a false negative result.[1]

  • Double Coupling: If the Kaiser test is positive after the initial coupling, drain the reaction vessel, wash the resin thoroughly with DMF, and repeat the coupling step with a fresh solution of activated this compound.

  • Washing: After a negative Kaiser test, drain the reaction vessel and perform an extensive washing protocol to remove all residual reagents and by-products.

Coupling ReagentKey FeaturesRecommended Equivalents (vs. Resin)
HATU High efficiency for sterically hindered couplings.[7]2.9
HCTU Cost-effective alternative to HATU with good performance.2.9
COMU Oxyma-based reagent with a better safety profile than benzotriazole-based reagents.[7]2.9
Managing Peptide Aggregation at Scale

Peptide chain aggregation is a primary cause of failed syntheses, leading to incomplete coupling and deprotection reactions.[1][2] This issue is often more pronounced at the higher concentrations used in scale-up.

Strategies to Mitigate Aggregation:

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl (0.5 M), to the coupling and deprotection solutions can help to disrupt the intermolecular hydrogen bonds that lead to aggregation.[1]

  • Solvent Choice: Using NMP instead of DMF, or a mixture of DMF with up to 25% dimethyl sulfoxide (DMSO), can improve the solvation of the growing peptide chain.[1]

  • Backbone Protection: For long and difficult sequences, the incorporation of backbone-protecting groups (e.g., Hmb, Dmb) at strategic positions in the peptide chain (not on the this compound itself) can effectively prevent aggregation.[2][8]

G Start Start SPPS Cycle Deprotection Fmoc Deprotection Start->Deprotection Washing1 DMF/NMP Wash Deprotection->Washing1 Coupling Couple this compound (with HATU/DIPEA) Washing1->Coupling Monitoring Kaiser Test Coupling->Monitoring Washing2 DMF/NMP Wash Monitoring->Washing2 Negative Double_Couple Repeat Coupling Step Monitoring->Double_Couple Positive Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle Double_Couple->Coupling

Part 3: Post-Synthesis Processing at Scale

Once the peptide chain has been fully assembled, the focus shifts to cleavage, deprotection, and purification.

Final Cleavage and tBu Deprotection

This step is performed to cleave the peptide from the solid support and remove all acid-labile side-chain protecting groups, including the tBu group of the D-Ala(tBu) residue.

Cleavage Cocktail:

  • Trifluoroacetic acid (TFA): 95%

  • Triisopropylsilane (TIS): 2.5% (to scavenge carbocations)

  • Water: 2.5%

Protocol:

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (typically 10-20 mL per gram of starting resin). Gently agitate the mixture for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10-fold excess).

  • Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Z-Group Deprotection via Catalytic Hydrogenolysis

With the peptide cleaved from the resin and side-chain deprotected, the final step is the removal of the N-terminal Z-group.

Materials:

  • Crude peptide containing the Z-group

  • Palladium on carbon (Pd/C) catalyst (10% w/w)

  • Methanol or a mixture of methanol/acetic acid as the solvent

  • Hydrogen gas source

Protocol:

  • Dissolution: Dissolve the crude peptide in the chosen solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is fully consumed.

  • Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate to obtain the fully deprotected crude peptide.

Part 4: Purification and Analysis

The final stage of the process involves purifying the crude peptide to the desired specification.

Large-Scale Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[9]

  • Stationary Phase: C18-modified silica is the most common stationary phase for peptide purification.

  • Mobile Phase: A gradient of acetonitrile in water, with 0.1% TFA as an ion-pairing agent, is typically used.[10]

  • Loading and Elution: The crude peptide is dissolved in a minimal amount of the aqueous mobile phase and loaded onto the column. The peptide is then eluted by a gradually increasing gradient of acetonitrile.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product.

Quality Control and Analysis

The final purified peptide should be subjected to a rigorous analytical characterization to confirm its identity and purity.

  • Analytical RP-HPLC: To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.

  • Amino Acid Analysis (AAA): To confirm the amino acid composition and quantify the peptide content.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete coupling of this compound Insufficient activation; Steric hindrance; Peptide aggregation.Use a more potent coupling reagent (e.g., HATU); Increase coupling time and/or temperature; Perform a double coupling; Add chaotropic salts to the reaction.
Resin shrinking/poor swelling On-resin peptide aggregation.Switch to a PEG-based resin; Use NMP or a DMF/DMSO solvent mixture; Add chaotropic salts.[1][2]
Low yield after cleavage Incomplete synthesis; Inefficient precipitation.Re-evaluate coupling and deprotection steps; Ensure the use of a sufficient volume of cold ether for precipitation.
Incomplete Z-group removal Catalyst poisoning; Insufficient hydrogen pressure.Use fresh, high-quality catalyst; Ensure vigorous stirring and adequate hydrogen supply; Add a small amount of acetic acid to the solvent.[11]

Conclusion

The scale-up synthesis of peptides containing the sterically demanding and uniquely protected amino acid this compound is a challenging yet achievable endeavor. Success hinges on a rational approach to process development, including the careful selection of solid support and solvents, the use of powerful coupling reagents to overcome steric hindrance, and proactive strategies to manage peptide aggregation. The orthogonal nature of the Z and tBu protecting groups requires a well-defined, two-stage deprotection strategy post-synthesis. By implementing the robust protocols and troubleshooting guidance outlined in this application note, researchers and drug development professionals can confidently navigate the complexities of scaling up these "difficult" peptides, paving the way for their successful application in therapeutic development.

References

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2017).
  • Albericio, F., & Kruger, H. G. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Guzman, F., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8234-8248.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Li, T., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Ahmadi, Z., & Ghasemi, J. B. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands in Chemistry, 1(1), 1-10.
  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

  • Lipshutz, B. H., et al. (2017). A Tandem Deprotection/Coupling Sequence in Water for Peptide Synthesis. Green Chemistry, 19(20), 4874-4879.
  • Harris, P. W. R., & Brimble, M. A. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 109(10), e23073.
  • Thieme. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

identifying side reactions during acid cleavage of tBu group

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers encountering side reactions during the acidolytic deprotection of tert-butyl (tBu) groups. It is designed to move beyond basic protocols and address the mechanistic root causes of failure.

Subject: Troubleshooting Side Reactions & Cation Scavenging Strategies Support Tier: Level 3 (Senior Application Scientist)

Module 1: The Core Problem – Cation Management

The Issue: The removal of tert-butyl (tBu) protecting groups (from Ser, Thr, Tyr, Asp, Glu) or Boc groups is typically achieved via acidolysis (e.g., TFA).[1] While the cleavage itself is straightforward, the generated tert-butyl carbocation (


)  is a potent electrophile.

If not immediately quenched, this cation will alkylate electron-rich nucleophiles on your molecule (e.g., Trp, Met, Cys, Tyr), leading to irreversible "side reaction adducts" that are often difficult to separate.

Visualizing the Mechanism & Risk Pathways

The following diagram illustrates the competition between the desired elimination pathway (isobutylene formation) and the undesired alkylation pathways.

tBu_Cleavage_Mechanism Substrate tBu-Protected Substrate Protonated Protonated Intermediate Substrate->Protonated + H+ (TFA) Cation t-Butyl Cation (tBu+) Protonated->Cation Sn1 Cleavage Isobutylene Isobutylene (Gas, Inert) Cation->Isobutylene Elimination (-H+) Scavenged Scavenger-tBu (Sacrificial Adduct) Cation->Scavenged + Scavenger (Silane/Thiol) PREFERRED PATH SideProduct Alkylated Peptide (+56 Da Adduct) Cation->SideProduct + Nucleophilic Residue (Trp, Met, Cys) AVOID THIS

Figure 1: The fate of the tert-butyl cation.[1][2][3][4][5] Effective scavenging kinetics must outcompete the alkylation of the substrate.

Module 2: Identifying Side Reactions (Analytical Troubleshooting)

User Question: "I see unexpected peaks in my LCMS after TFA cleavage. How do I know if these are tBu adducts?"

Diagnosis: Side reactions often manifest as specific mass shifts. Use the table below to correlate mass shifts with potential side reactions.

Diagnostic Mass Shift Table
Mass Shift (

m/z)
Suspect ResidueMechanismCause / Remedy
+56 Da Cys S-tert-butylationHigh Risk.

attacks free thiol. Fix: Use EDT/DODT scavengers. Reversible with specific workup.
+56 Da Trp C-alkylation (Indole)Irreversible. Alkylation at C2, C5, or C7. Fix: Use Boc-protected Trp during synthesis; add Indole/Anisole.
+56 Da Tyr O-tert-butylationRare. Usually reversible, but can occur if scavenger load is too low.
+56 Da Met S-alkylation (Sulfonium)Critical. Leads to fragmentation or homoserine lactone. Fix: High water content or Iodide additives.
+16 Da Met / Trp OxidationFormation of Met-Sulfoxide or Trp-Oxide. Fix: Degas solvents; add DTT or Thioanisole.
+96 Da Lys / N-term TrifluoroacetylationReaction with TFA-esters (formed in situ). Fix: Ensure water is present to hydrolyze TFA-esters.[5]

Module 3: Scavenger Cocktail Optimization

User Question: "I am using 95% TFA / 2.5% TIS / 2.5% Water, but I still see +56 adducts. What should I change?"

Expert Insight: The "Standard Cocktail" (TFA/TIS/H2O) is insufficient for "sensitive" residues (Cys, Met, Trp). You must match the scavenger nucleophilicity to the electrophilicity of the generated cation.

  • Silanes (TIS/TES): Irreversible scavengers. They reduce the cation to isobutane. Excellent for most cases but can be slow.

  • Thiols (EDT/DODT): Essential for Cys/Met. They act as "soft" nucleophiles to protect sulfur atoms.

  • Phenol/Anisole: "Hard" nucleophiles that protect aromatic rings (Trp/Tyr) via competitive alkylation.

Scavenger Selection Decision Tree

Scavenger_Selection Start Analyze Peptide Sequence HasCysMet Contains Cys or Met? Start->HasCysMet HasTrp Contains Trp? HasCysMet->HasTrp No ReagentK Reagent K (Classic) 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT HasCysMet->ReagentK Yes (Classic/Robust) DODT_Mix Odorless Thiol Mix 94% TFA, 2.5% DODT, 2.5% H2O, 1% TIS HasCysMet->DODT_Mix Yes (Modern/Odorless) Std Standard Cocktail 95% TFA, 2.5% TIS, 2.5% H2O HasTrp->Std No ReagentB Reagent B (Modern Optimized) 88% TFA, 5% Phenol, 5% H2O, 2% TIS HasTrp->ReagentB Yes

Figure 2: Logic flow for selecting the appropriate cleavage cocktail based on peptide composition.

Module 4: Specialized Troubleshooting Protocols

Scenario A: The "Methionine Nightmare" (Alkylation & Oxidation)

Symptoms: +56 Da (alkylation) and +16 Da (oxidation) peaks on Met residues. Root Cause:


 alkylates the Met thioether to form a sulfonium salt, which degrades.
Protocol: 
  • Use Reagent K or H: The inclusion of Thioanisole is critical here. It accelerates the removal of Pbf/Pmc groups (if Arg is present) and acts as a reversible trap for cations.

  • Add Ammonium Iodide (

    
    ):  For stubborn Met-sulfoxide reduction, add dimethyl sulfide (DMS) and 
    
    
    
    to the cleavage mix. This reduces Met(O) back to Met in situ.
Scenario B: Tryptophan Alkylation (The +56 Da Indole Adduct)

Symptoms: Multiple peaks with +56 Da mass shift. Root Cause: The indole ring is electron-rich and acts as a scavenger itself. Protocol:

  • Prevention: Ensure you used Boc-protected Trp (Trp(Boc)) during synthesis. The Boc group on the indole nitrogen suppresses the ring's nucleophilicity.

  • Scavenging: Add Indole (1-2% w/v) to the cleavage cocktail. This acts as a "decoy," getting alkylated instead of your peptide.

Scenario C: Cysteine S-tert-butylation

Symptoms: Cys residue mass is +57 Da higher than expected (S-tBu). Root Cause: Reversible alkylation of the free thiol. Correction Protocol (Post-Cleavage): If prevention (using EDT/DODT) fails, you can reverse this modification:

  • Dissolve the crude peptide in 6M Guanidine HCl or dilute Acetic Acid.

  • Add TCEP or DTT (excess).

  • Heat to 45°C for 1-2 hours.

  • Purify immediately. The reducing agent will remove the S-tBu group.

Frequently Asked Questions (FAQ)

Q: Can I use DTT instead of EDT in the cleavage cocktail? A: Yes, DTT (Dithiothreitol) can replace EDT (Ethanedithiol) to reduce stench. However, EDT is physically smaller and often permeates the resin matrix better. If using DTT, use DODT (3,6-dioxa-1,8-octanedithiol) as a superior, less malodorous alternative that mimics EDT's properties.

Q: Why is water included in the cocktail? A: Water plays two roles:

  • It is a nucleophile that quenches cations (forming t-butanol).

  • Crucially , it hydrolyzes tert-butyl trifluoroacetate, an ester formed between isobutylene and TFA. This ester is a potent alkylating agent; water destroys it before it can modify your peptide.

Q: My peptide precipitated during cleavage. Is this a problem? A: Yes. Precipitation prevents scavengers from reaching the reactive sites inside the resin/aggregate.

  • Fix: Add TFA to the resin first, then add the scavengers. If precipitation occurs, add a small amount of DCM (Dichloromethane) or HFIP to the cocktail to improve solubility.

References

  • Lundt, B. F., et al. (1978).[2] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research. Link

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Guide." Link

  • Coin, I., et al. (2007). "Deprotection of S-tert-butylcysteine containing peptides." Journal of Peptide Science. Link

  • Pearson, D. A., et al. (1989). "Method for the minimization of tryptophan alkylation during deprotection."[6] Journal of Organic Chemistry. Link

Sources

Validation & Comparative

1H NMR Characterization of Z-D-Ser(tBu)-OH and Related Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex peptides, the orthogonal protection of side chains is critical. This guide focuses on the characterization of Z-D-Ser(tBu)-OH , a key intermediate where the N-terminus is protected by the acid-stable Benzyloxycarbonyl (Z or Cbz) group, and the side chain is protected by the acid-labile tert-butyl (tBu) ether.

Technical Note on Nomenclature: The request specified "Z-D-Ala(tBu)-OH". Chemically, Alanine (Ala) possesses a methyl side chain which cannot accept a tert-butyl ether protection.

  • Scenario A (Most Likely): The intended compound is Z-D-Ser(tBu)-OH (Serine derivative), where the hydroxyl side chain is protected. This guide focuses on this structure.

  • Scenario B: The intended compound is Z-D-Ala-OtBu (Alanine C-terminal ester). A differentiation section is included for this variant.

Part 1: Comparative Analysis of Protection Strategies

Before characterizing, it is essential to understand why this intermediate is selected over alternatives and how NMR differentiates them.

Performance Comparison: tBu vs. Bzl Protection

The choice between tert-butyl (tBu) and Benzyl (Bzl) ether protection for Serine dictates the deprotection strategy.

FeatureZ-D-Ser(tBu)-OH (Target)Z-D-Ser(Bzl)-OH (Alternative)NMR Differentiator
Side Chain Stability Acid Labile (TFA)Acid Stable (HF/TFMSA required)tBu Singlet (1.1–1.2 ppm) vs. Bzl Multiplet (7.3 ppm)
Deprotection TFA / ScavengersH₂/Pd or Strong AcidtBu signal disappears vs. Bzl aromatics disappear
Orthogonality Orthogonal to Z-group (Hydrogenolysis)Not Orthogonal to Z-group (Both removed by H₂/Pd)Integration of Aromatic region (5H for tBu-variant vs. 10H for Bzl-variant)
The Analytical Challenge: NMR vs. HPLC

While HPLC confirms purity, it cannot easily distinguish between regioisomers or confirm the integrity of the acid-labile tBu group during workup. 1H NMR provides the structural certainty required for GMP release.

Part 2: Structural Elucidation & Chemical Shifts

The 1H NMR spectrum of Z-D-Ser(tBu)-OH is distinct due to the bulky tert-butyl group and the carbamate (Z) protection.

Chemical Shift Data (Solvent Comparison)

Solvent selection critically affects the visibility of the amide proton (NH) and the carboxylic acid (COOH).

Table 1: 1H NMR Assignment of Z-D-Ser(tBu)-OH

PositionProton Type

(ppm) DMSO-d


(ppm) CDCl

MultiplicityIntegral
COOH Carboxylic Acid12.5 (Broad)Not VisibleBroad Singlet1H
NH Carbamate Amide7.55 5.60 (Broad)Doublet (DMSO)1H
Ar-H Z-Group Aromatics7.30 – 7.407.30 – 7.35Multiplet5H
Z-CH2 Benzylic Methylene5.055.12Singlet (or AB q)2H

-CH
Alpha Proton4.20 – 4.304.45 – 4.55Multiplet1H

-CH2
Side Chain3.50 – 3.653.60 – 3.85dd or m2H
tBu tert-Butyl Methyls1.12 1.18 Singlet9H

Note: Chemical shifts are approximate and concentration-dependent.

Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific NMR signals used to validate the structure.

G Compound Z-D-Ser(tBu)-OH (Target Molecule) Z_Group Z-Group (N-Term) Ar-H: 7.3 ppm (5H) CH2: 5.1 ppm (2H) Compound->Z_Group Alpha Alpha Carbon CH: ~4.2-4.5 ppm Chiral Center (D) Compound->Alpha SideChain Side Chain Beta-CH2: ~3.6 ppm tBu: ~1.15 ppm (9H) Compound->SideChain Check QC Check: Integral Ratio 5:2:1:9 Z_Group->Check Amide Amide (NH) ~7.5 ppm (DMSO) Couples to Alpha-H Alpha->Amide Coupling (J~8Hz) SideChain->Check

Figure 1: NMR Signal Assignment Logic for Z-D-Ser(tBu)-OH. The 5:9 integral ratio (Aromatic:tBu) is the primary purity indicator.

Part 3: Experimental Protocol

This protocol ensures reproducible high-resolution spectra suitable for regulatory documentation.

Sample Preparation[2]
  • Mass: Weigh 10–15 mg of the dried intermediate.

    • Critical: Ensure the sample is free of residual solvents (EtOAc, Et2O) which can overlap with the side-chain region.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? Although CDCl

      
       is common, DMSO-d
      
      
      
      prevents the exchange of the amide proton, allowing the observation of the NH doublet. This confirms the N-terminal carbamate is intact and not an amine salt.
  • Homogenization: Sonicate for 30 seconds. If the solution is cloudy, filter through a glass wool plug.

Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 or 32 (Sufficient for >10mg).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The tBu methyl protons have long T1 relaxation times. A short D1 will suppress the tBu integral, leading to false calculations of deprotection.
    

Part 4: Troubleshooting & Impurity Analysis

Scenario B: The "Alanine Ester" Variant

If the sample is actually Z-D-Ala-OtBu , the spectrum changes significantly in the aliphatic region.

FeatureZ-D-Ser(tBu)-OH Z-D-Ala-OtBu
Beta-Protons 3.6 ppm (CH2-O)1.35 ppm (CH3 doublet)
tBu Signal ~1.15 ppm~1.40 ppm
Overlap Risk LowHigh (Ala-Me and tBu often overlap in CDCl3)
Common Impurities
  • Benzyl Alcohol (BnOH): A byproduct of Z-group hydrolysis.

    • Detection: Sharp singlet at 4.5 ppm (CH2) and aromatics distinct from the Z-group.

  • Loss of tBu:

    • Detection: Disappearance of the 9H singlet at 1.15 ppm. Appearance of a broad OH signal.

  • Racemization (D vs L):

    • In an achiral solvent (DMSO/CDCl3), D- and L-isomers are identical.

    • Solution: To detect L-isomer contamination in Z-D-Ser(tBu)-OH, add a chiral shift reagent (e.g., Eu(hfc)3 ) or derivatize with Marfey's Reagent (FDAA) followed by HPLC.

QC Decision Tree

The following workflow outlines the decision process for releasing the intermediate.

QC Start Crude Intermediate (Z-D-Ser(tBu)-OH) Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check1 Check 7.3ppm (Ar) : 1.15ppm (tBu) Ratio = 5 : 9? Acquire->Check1 Pass1 Protecting Groups Intact Check1->Pass1 Yes Fail1 Fail: tBu Cleavage or Z-Removal Check1->Fail1 No Check2 Check 3.6ppm Region (Beta-CH2) Pass1->Check2 Pass2 Correct Serine Core Check2->Pass2 Yes Fail2 Fail: Possible Ala/Gly Contamination Check2->Fail2 No

Figure 2: Quality Control Decision Tree for Z-D-Ser(tBu)-OH validation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1715617, Z-Ser(tBu)-OH.[1] Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Retrieved from [Link]

  • Wüthrich, K. (1986).NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for amino acid spin systems).

Sources

A Comparative Guide to Z-D-Ala(tBu)-OH vs. Fmoc-D-Ala(tBu)-OH: A Stability Analysis for Strategic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of protecting groups is a foundational decision that dictates the strategy and success of peptide synthesis. The stability of these groups under various reaction conditions determines their compatibility within an orthogonal scheme, directly impacting yield, purity, and the feasibility of synthesizing complex peptide structures.

This guide provides an in-depth comparison of two N-α-protected D-alanine derivatives: Z-D-Ala(tBu)-OH and Fmoc-D-Ala(tBu)-OH. While alanine's methyl side chain is non-reactive, the principles discussed here apply broadly to amino acids where the C-terminus or a reactive side chain is protected by a tert-butyl (tBu) group. We will dissect the chemical stability of the Benzyloxycarbonyl (Z) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups to provide a clear rationale for their strategic application in peptide chemistry.

Foundational Principles: The Role of N-α-Protecting Groups

In peptide synthesis, the stepwise addition of amino acids requires meticulous control over reactive functional groups.[1][2] The N-α-amino group of the incoming amino acid must be temporarily blocked or "protected" to prevent self-polymerization and ensure that only a single peptide bond forms at the desired location.[3] An ideal protecting group must be stable during the coupling reaction but easily and cleanly removable under conditions that do not affect other protecting groups or the growing peptide chain.[] This concept of selective removal is known as orthogonality .[1][5]

The two molecules at the center of our comparison are built around D-alanine and feature distinct N-α-protecting groups, representing two different schools of thought in peptide synthesis strategy.

Caption: Chemical structures of Z-D-Ala-OH (left) and Fmoc-D-Ala-OH (right). The '(tBu)' notation refers to tert-butyl protection on a side chain or C-terminus, which is orthogonal to the N-α protecting group.

Head-to-Head Stability Comparison: Z vs. Fmoc

The core difference between the Z and Fmoc protecting groups lies in their lability under acidic and basic conditions. This dictates their utility and defines the strategic approach to peptide synthesis.

Stability Under Basic Conditions
  • Fmoc-D-Ala(tBu)-OH : The Fmoc group is defined by its lability to bases .[][6] Deprotection is typically achieved rapidly using a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] The mechanism is a classic β-elimination, where the base abstracts the acidic proton on the fluorenyl ring system, leading to the collapse of the carbamate and release of the free amine, carbon dioxide, and a dibenzofulvene byproduct.[6][8] This byproduct is subsequently scavenged by the excess amine in the deprotection solution.[6]

    • Field Insight: The extreme base sensitivity of the Fmoc group is the cornerstone of the most common solid-phase peptide synthesis (SPPS) strategy. However, care must be taken with the quality of solvents like DMF, as amine impurities can cause premature deprotection over time.[9]

  • This compound : The Z group is highly stable under the mild basic conditions used for Fmoc removal.[5] It is resistant to cleavage by piperidine, making it fully orthogonal to the Fmoc group. While it can be removed by strong bases, this is not a standard or practical deprotection method in modern peptide synthesis.

Stability Under Acidic Conditions
  • Fmoc-D-Ala(tBu)-OH : The Fmoc group is stable to acid .[10][11] This is the critical feature that allows for its partnership with acid-labile side-chain protecting groups like tert-butyl (tBu). In the widely used Fmoc/tBu strategy, the Fmoc group is removed at each cycle with a base, while the tBu groups on side chains (e.g., Asp(OtBu), Ser(tBu)) and the acid-labile resin linker remain intact.[][12] These tBu groups are only removed at the final step using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • This compound : The Z group is labile to strong acids and can be cleaved by conditions such as HBr in acetic acid or liquid HF. It is generally more stable than the tert-butoxycarbonyl (Boc) group but will be cleaved by the strong acids used for final deprotection in a Boc-SPPS strategy.[11] Its stability to moderate acids like TFA can vary, but it is not considered fully orthogonal to the tBu group's removal conditions.

Stability to Catalytic Hydrogenolysis
  • Fmoc-D-Ala(tBu)-OH : The stability of the Fmoc group to hydrogenolysis is a point of some debate but it is generally considered stable under standard conditions (H₂/Pd-C).[10] However, a recent study has demonstrated a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions, expanding its versatility.[13]

  • This compound : The Z group is readily and cleanly cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[5][14] This is a major advantage of the Z group, as it provides an exceptionally mild and orthogonal deprotection method that leaves most other protecting groups, including Fmoc, Boc, and tBu, completely intact.

Summary of Stability Profiles
Protecting Group20% Piperidine/DMF (Base)Trifluoroacetic Acid (TFA) (Acid)H₂/Pd-C (Hydrogenolysis)Orthogonality Principle
Fmoc Labile (Primary Removal Method)[6][15]Stable [10]Generally Stable[10]Base-labile N-α protection allows use of acid-labile side-chain protection (Fmoc/tBu strategy).[1][]
Z (Cbz) Stable [5]Labile to strong acids (e.g., HF, HBr/AcOH)[11]Labile (Primary Removal Method)[14]Hydrogenolysis-labile group is orthogonal to both base-labile (Fmoc) and acid-labile (Boc/tBu) groups.[5]
tBu (Side Chain) Stable Labile (Primary Removal Method)[][16]Stable Acid-labile side-chain protection is orthogonal to base-labile Fmoc removal.[6]

Strategic Application & Experimental Protocols

The choice between Z and Fmoc protection is a strategic one, driven by the overall goal of the synthesis.

Orthogonal_Strategies Peptide Fully Protected Peptide Fmoc Fmoc Group (N-α) tBu tBu Group (Side Chain) Z Z Group (N-α or Side Chain) Free_Amine Free Amine for Next Coupling Fmoc->Free_Amine  20% Piperidine/DMF   Deprotected_Side_Chain Deprotected Side Chain tBu->Deprotected_Side_Chain  TFA Cocktail   Deprotected_Z Deprotected Z-position for Ligation/Modification Z->Deprotected_Z  H₂ / Pd-C  

Caption: Orthogonal deprotection schemes for Fmoc, tBu, and Z protecting groups.

The Fmoc/tBu Strategy: The Workhorse of SPPS

The combination of a base-labile N-α group (Fmoc) and acid-labile side-chain groups (tBu) is the dominant strategy in modern solid-phase peptide synthesis (SPPS).[12] Its success is rooted in the mild conditions used for the repetitive N-α deprotection, which preserves acid-sensitive functionalities and linkers until the final cleavage step.

Protocol: Standard Fmoc Deprotection in SPPS This protocol describes a single, self-validating deprotection cycle.

  • Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol scale) in high-purity, amine-free DMF for 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain the solution.

    • Causality: The first short treatment removes the bulk of the Fmoc groups.

  • Second Deprotection: Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10-15 minutes. Drain the solution.

    • Causality: The second, longer treatment ensures complete removal of the Fmoc group, which is critical for preventing deletion sequences in the final peptide. The progress can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the drained solution.

  • Washing: Wash the resin extensively with DMF (5-7 times, 2 mL each) to completely remove the deprotection solution and the dibenzofulvene adduct.

  • Validation (Kaiser Test): Take a small sample of resin beads and perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, validating the success of the deprotection step. The resin is now ready for the next amino acid coupling cycle.

The Z-Group Strategy: For Solution Phase and Orthogonal Complexity

The Z group, while older than the Fmoc group, retains significant value, particularly in solution-phase synthesis and for creating complex, multi-functionalized peptides.[11] Its unique stability profile makes it a powerful third orthogonal protecting group.

When to Choose this compound:

  • Protected Peptide Fragments: The Z group is ideal for synthesizing fully protected peptide segments in solution or on highly labile resins. These fragments can then be purified and used in a subsequent fragment condensation strategy to build larger proteins.

  • Side-Chain Modification: When a specific lysine side chain needs to be modified while the N-terminus remains Fmoc-protected and other side chains remain tBu-protected, a Z-protected lysine (e.g., Fmoc-Lys(Z)-OH) can be incorporated. The Z group can be selectively removed via hydrogenolysis on-resin to unmask that specific lysine for modification.

Protocol: Z-Group Deprotection by Catalytic Hydrogenolysis (Solution Phase)

  • Dissolution: Dissolve the Z-protected peptide (1 mmol) in a suitable solvent like methanol (MeOH) or ethanol (EtOH) (20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Trustworthiness: Using a 10% w/w catalyst load is a standard starting point, ensuring sufficient catalytic sites for an efficient reaction. The inert atmosphere is critical to prevent catalyst deactivation and potential side reactions.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (typically via a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. This typically takes 2-4 hours.

  • Catalyst Removal: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH) to ensure full recovery of the product.

    • Causality: Celite is a fine, inert filter aid that prevents the fine palladium catalyst particles from passing through the filter paper, ensuring a clean, catalyst-free product solution.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the deprotected peptide.

Conclusion and Expert Recommendations

The choice between this compound and Fmoc-D-Ala(tBu)-OH is not a matter of one being universally superior, but rather a strategic decision based on the synthetic context.

  • For routine, linear solid-phase peptide synthesis, especially on automated synthesizers, Fmoc-D-Ala(tBu)-OH is the undisputed compound of choice. The Fmoc/tBu strategy is robust, high-yielding, and based on milder repetitive chemistry, making it the industry standard.[][6]

  • For complex synthetic routes involving the preparation of protected fragments, solution-phase synthesis, or the need for a third layer of orthogonality for specific side-chain modifications, this compound is an invaluable tool. Its stability to both mild base and acid, combined with its selective removal by hydrogenolysis, provides a level of synthetic flexibility that the Fmoc group cannot offer alone.

By understanding the fundamental stability profiles and the causality behind the associated experimental protocols, researchers can confidently select the appropriate protected amino acid to navigate the complexities of modern peptide and drug development.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

  • The Organic Chemistry Tutor. (2022). Deprotecting Fmoc Group Mechanism. YouTube. [Link]

  • Anaspec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. [Link]

  • Fields, G. B. (2008). Methods for Removing the Fmoc Group. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • National Center for Biotechnology Information. N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH). PubChem. [Link]

  • Carpino, L. A., & Han, G. Y. (2002). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Sam-Amoah, L. K. (2012). Solid phase peptide synthesis: New resin and new protecting group. CORE. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Coin, I., et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. [Link]

  • Mondal, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of Z-D-Ala(tBu)-OH vs. Fmoc/Boc Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide therapeutics and synthetic chemistry, the precise characterization of protected amino acid building blocks is critical for impurity profiling and yield optimization.[1] This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Z-D-Ala(tBu)-OH against its Fmoc and Boc counterparts.

Key Technical Finding: While Fmoc-protected derivatives yield a highly specific diagnostic ion at m/z 179 (dibenzofulvene), the Z- (Carbobenzyloxy) group is characterized by a dominant m/z 91 (benzyl cation) and a complex neutral loss pattern. For This compound , the fragmentation is driven by a "race" between the acid-labile tert-butyl deprotection (neutral loss of 56 Da) and the cleavage of the Z-group.

Chemical Identity & Structural Considerations

Before analyzing the spectra, it is vital to address the nomenclature ambiguity often found in laboratory requests for "Ala(tBu)".

  • Primary Target (Assumed): Z-D-Alanine tert-butyl ester (Z-D-Ala-OtBu) .

    • Structure:

      
      
      
    • Relevance: Common intermediate where the C-terminus is protected as an ester.

  • Secondary Possibility: Z-D-

    
    -(tert-butyl)-Alanine .
    
    • Structure: Non-natural amino acid with a neopentyl side chain.

    • Note: The fragmentation rules below apply primarily to heteroatom-linked tBu groups (esters/ethers). If analyzing the non-natural hydrocarbon variant, the -56 Da loss will not occur.

Analyte Specifications (Model: Z-D-Ala-OtBu):

  • Formula:

    
    
    
  • Monoisotopic Mass: 279.15 Da

  • Precursor Ion

    
    :  m/z 280.16
    

Comparative Performance: Z-Group vs. Alternatives

The choice of protecting group dictates the ionization efficiency and fragmentation pathways in ESI-MS/MS.

FeatureZ- (Cbz) Fmoc- Boc-
Diagnostic Ion m/z 91.05 (

, Tropylium)
m/z 179.08 (Dibenzofulvene)None (Neutral loss only)
Neutral Loss -44 Da (

), -108 Da (

)
-222 Da (Fmoc-OH)-56 Da (Isobutylene), -100 Da (Boc)
Low-Mass Noise High (m/z 91 is a common background)Low (m/z 179 is distinct)Low
ESI Sensitivity Moderate (Hydrophobic surface activity)High (Large hydrophobic fluorenyl group)Low (Less hydrophobic)
Stability Stable to acid; requires Hydrogenolysis/HBrLabile to base (Piperidine)Labile to acid (TFA)

Scientist's Insight:

"When analyzing this compound, do not rely solely on the parent ion. The Z-group is notorious for 'source fragmentation'—premature cleavage in the ionization source—which can mimic impurities. Always monitor the m/z 91 channel to confirm the presence of the Z-moiety."

Fragmentation Dynamics & Mechanism[3][4]

The fragmentation of this compound under Collision-Induced Dissociation (CID) follows two competitive pathways driven by proton mobility.

Pathway A: The tert-Butyl Ejection (Dominant at Low CE)

The most energetically favorable pathway involves the protonation of the ester carbonyl, leading to the elimination of isobutylene via a McLafferty-type rearrangement or charge-remote fragmentation.

  • Transition:

    
    
    
  • Mechanism: Neutral loss of 56 Da. The resulting ion is the free carboxylic acid (Z-D-Ala-OH).

Pathway B: The Benzyl Cation Formation (Dominant at High CE)

As collision energy increases, the carbamate linkage destabilizes. The inductive effect of the oxygen triggers the cleavage of the benzyl-oxygen bond.

  • Transition:

    
    
    
  • Mechanism: Formation of the stable tropylium ion. This is a "dead-end" fragment but highly diagnostic.

Pathway C: Combined Deprotection

High-energy fragmentation leads to the "naked" amino acid ion, though this is often low abundance compared to the protecting group fragments.

  • Transition:

    
     (Loss of Z-group as 
    
    
    
    + Benzyl)

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation logic for this compound.

FragmentationPathway Figure 1: Competitive CID Fragmentation Pathway of this compound Precursor Precursor [M+H]+ m/z 280.16 (Z-D-Ala-OtBu) Frag_tBu Fragment 1 m/z 224.10 (Z-D-Ala-OH) Precursor->Frag_tBu Loss of Isobutylene (-56 Da) Low CE Frag_Bn Reporter Ion m/z 91.05 (Benzyl Cation) Precursor->Frag_Bn Benzyl Cleavage High CE Frag_tBu->Frag_Bn Secondary Cleavage Frag_Core Core Amino Acid m/z 90.05 (Ala Immonium) Frag_tBu->Frag_Core Loss of Z-group (-134 Da)

Caption: Figure 1 depicts the MS/MS transitions. The loss of the tBu group (-56 Da) is the primary event, followed by Z-group fragmentation yielding the m/z 91 reporter.

Experimental Protocol: Direct Infusion ESI-MS/MS

To replicate these results for comparative analysis, follow this self-validating protocol.

Reagents
  • Solvent A: HPLC-grade Methanol.

  • Solvent B: 0.1% Formic Acid in Water (Proton source).

  • Standard: Z-D-Ala-OtBu (High purity).

Workflow
  • Preparation: Dissolve 1 mg of analyte in 1 mL Methanol. Dilute 1:100 into 50:50 Methanol/Water + 0.1% Formic Acid. Final concentration ~10 µM.

  • Infusion: Syringe pump infusion at 5 µL/min into the ESI source.

  • Source Settings (Generic Q-TOF/Orbitrap):

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the tBu group).

    • Desolvation Temp: 200°C.

  • MS/MS Acquisition:

    • Select Precursor m/z 280.1.

    • Ramp Collision Energy (CE): 10 eV to 40 eV.

  • Validation Check:

    • At 10 eV, the peak at 224 (M-56) should dominate.

    • At 35 eV, the peak at 91 should dominate.

    • If m/z 91 is dominant at 10 eV, your source temperature or cone voltage is too high.

Data Summary: Diagnostic Transitions

Use this table to program your Multiple Reaction Monitoring (MRM) or to interpret full-scan MS/MS data.

TransitionTypeCollision Energy (eV)Interpretation
280.2

224.1
Quantifier10 - 15Loss of tert-butyl group (Specific to tBu esters)
280.2

91.1
Qualifier30 - 40Benzyl cation (Confirms Z-protection)
280.2

44.0
Noise>40Non-specific backbone fragmentation
368.2

179.1
Comparison20 - 30Fmoc Analog: Dibenzofulvene diagnostic ion

References

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature and Mechanisms. Retrieved from [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Strategic Selection of N-Terminal Protection for D-Alanine: Z vs. Boc

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Z-protection vs Boc-protection for D-Alanine Content Type: Publish Comparison Guide

Executive Summary

In the precise landscape of peptide synthesis, the choice between Benzyloxycarbonyl (Z or Cbz) and tert-Butyloxycarbonyl (Boc) protection for D-Alanine (D-Ala) is not merely a matter of preference but a strategic decision dictated by the synthesis platform (Solid Phase vs. Solution Phase), orthogonality requirements, and the critical need to preserve optical purity.

While Boc-D-Ala is the industry standard for acid-labile Solid Phase Peptide Synthesis (SPPS), Z-D-Ala remains the superior choice for complex solution-phase fragment condensations and scenarios requiring non-acidic deprotection. This guide analyzes the mechanistic distinctives of both groups, providing experimental protocols and decision-making frameworks for researchers synthesizing D-amino acid-containing peptides.

Mechanistic & Chemical Comparison

The Orthogonality Landscape

The primary differentiator between Z and Boc is their deprotection mechanism, which defines their orthogonality—the ability to remove one protecting group without affecting others.

  • Boc (Acid-Labile): The tert-butyl carbamate is cleaved by moderately strong acids (TFA, HCl/Dioxane) via an E1 mechanism, generating a tert-butyl cation. This requires scavengers to prevent alkylation of sensitive residues (Trp, Cys, Met).

  • Z (Hydrogenolysis/Strong Acid): The benzyl carbamate is unique because it can be cleaved under neutral conditions via catalytic hydrogenolysis (

    
    ). This makes it orthogonal to both Boc (acid-labile) and Fmoc (base-labile), creating a "third dimension" of orthogonality essential for complex cyclic peptide synthesis or side-chain modification.
    
Racemization Suppression: The D-Alanine Context

D-Alanine is frequently incorporated into peptides to induce


-turns or increase proteolytic stability. However, D-amino acids are prone to racemization (conversion to L-form) during activation and coupling.

Both Z and Boc are urethane-type protecting groups. Unlike amide protecting groups (e.g., Acetyl, Benzoyl), urethanes prevent racemization by suppressing the formation of the oxazolone intermediate (azlactone).

  • Z-Protection Advantage: Historically, Z-protection is favored in solution-phase fragment condensation because it prevents racemization even during the activation of the carboxyl component.

  • Boc-Protection Advantage: While also resistant to racemization, the acidic deprotection of Boc can sometimes lead to acid-catalyzed enolization if not carefully controlled, although this is rare with standard TFA protocols.

Comparative Data Matrix[1]
FeatureZ-Protection (Benzyloxycarbonyl) Boc-Protection (tert-Butyloxycarbonyl)
Primary Deprotection Catalytic Hydrogenolysis (

)
Acidolysis (50% TFA in DCM or 4M HCl)
Secondary Deprotection Strong Acid (HBr/AcOH, HF)Heat (Vacuum sublimation - rare)
Cleavage Byproducts Toluene,

(Neutral, volatile)
Isobutylene,

(Cationic, reactive)
Orthogonality Orthogonal to Boc & Fmoc (via

)
Orthogonal to Fmoc & Z (via Acid)
Solubility (D-Ala) Good in organic solvents; often crystallineExcellent in most organics; highly crystalline
Racemization Risk Minimal (Standard for optical purity)Low (Requires scavengers during deprotection)
Primary Use Case Solution Phase, Fragment CondensationSolid Phase (Boc/Bzl strategy)

Visualization: Deprotection Pathways

The following diagram illustrates the divergent deprotection mechanisms, highlighting why Z-protection offers a "cleaner" deprotection for sensitive substrates by avoiding carbocation generation.

Deprotection_Pathways Substrate Protected D-Alanine Z_Cond Z-D-Ala-OH (Benzyloxycarbonyl) Substrate->Z_Cond Choice A Boc_Cond Boc-D-Ala-OH (tert-Butyloxycarbonyl) Substrate->Boc_Cond Choice B H2_Pd Reagent: H2 / Pd-C (Catalytic Hydrogenolysis) Z_Cond->H2_Pd Z_Inter Intermediate: Carbamic Acid H2_Pd->Z_Inter Cleavage Z_Prod Product: H-D-Ala-OH + Toluene + CO2 Z_Inter->Z_Prod Spontaneous Decarboxylation Acid Reagent: TFA / DCM (Acidolysis) Boc_Cond->Acid Boc_Inter Intermediate: t-Butyl Cation + Carbamic Acid Acid->Boc_Inter Cleavage Boc_Prod Product: H-D-Ala-OH + Isobutylene + CO2 Boc_Inter->Boc_Prod Spontaneous Scavenger REQUIRED: Scavengers (Silanes/Thiols) Boc_Inter->Scavenger Side Rxn Risk

Caption: Comparative deprotection mechanisms. Note the generation of reactive tert-butyl cations in the Boc pathway requiring scavengers, whereas the Z pathway yields inert toluene.

Experimental Protocols

Synthesis of Z-D-Alanine (Schotten-Baumann Conditions)

This protocol utilizes Benzyl Chloroformate (Z-Cl) under basic aqueous conditions.

Reagents:

  • D-Alanine[1][2]

  • Benzyl Chloroformate (Z-Cl)

  • 4N NaOH

  • 2N HCl

  • Diethyl Ether / Ethyl Acetate

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of D-Alanine in 5 mL of 4N NaOH. Cool the solution to 0°C in an ice bath.

  • Acylation: Add 11 mmol of Z-Cl dropwise over 30 minutes while simultaneously adding 4N NaOH to maintain pH between 9.0 and 10.0. Crucial: pH control prevents hydrolysis of Z-Cl.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Extraction (Impurity Removal): Extract the alkaline solution with diethyl ether (

    
     mL) to remove unreacted Z-Cl. Discard the organic phase.
    
  • Acidification: Acidify the aqueous phase carefully with 2N HCl to pH 2.0. The Z-D-Ala-OH will precipitate as an oil or solid.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (

    
     mL).
    
  • Drying: Wash combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Ethyl Acetate/Hexane to obtain pure Z-D-Ala-OH.

Synthesis of Boc-D-Alanine (Boc Anhydride Method)

This protocol uses Di-tert-butyl dicarbonate (


), which is safer and more convenient than Boc-Cl.

Reagents:

  • D-Alanine[1][2]

  • 
     (1.1 equivalents)
    
  • Triethylamine (TEA) or NaOH[3]

  • Dioxane/Water (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol D-Alanine in 20 mL of Dioxane/Water (1:1). Add 15 mmol TEA.

  • Addition: Add 11 mmol of

    
     in one portion.
    
  • Reaction: Stir at room temperature for 4–12 hours. (Reaction is complete when solution becomes clear).

  • Workup: Evaporate Dioxane under reduced pressure.

  • Acidification: Acidify the remaining aqueous solution with dilute

    
     or citric acid to pH 2–3. Note: Avoid strong mineral acids to prevent premature Boc cleavage.
    
  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Boc-D-Ala-OH typically crystallizes upon addition of petroleum ether.

Strategic Decision Framework

When should you choose Z over Boc for D-Alanine?

Scenario A: Solution Phase Fragment Condensation

Verdict: Choose Z-Protection.

  • Reasoning: If you are synthesizing a peptide by coupling fragments in solution, Z-protection on the N-terminus of the carboxyl component is ideal. The subsequent removal via catalytic hydrogenation is neutral and does not affect acid-labile side chain protectors (like tBu esters) or base-labile groups (Fmoc).

  • Benefit: Avoids the formation of salts (TFA salts) associated with Boc removal, simplifying purification.

Scenario B: Solid Phase Peptide Synthesis (SPPS)

Verdict: Choose Boc-Protection (for Boc/Bzl strategy).

  • Reasoning: If using the Boc/Benzyl strategy on resin (e.g., MBHA resin), Boc-D-Ala is required. The repetitive TFA treatments remove Boc, while the HF cleavage at the end removes the peptide from the resin.

  • Note: Z-protection is rarely used as the N-alpha group in SPPS because its removal conditions (hydrogenation) are difficult to perform on solid support.

Scenario C: Orthogonal Side-Chain Protection

Verdict: Choose Z-Protection.

  • Reasoning: If synthesizing a cyclic peptide or one with specific branching, you may need an amine that is stable to both TFA (Boc removal) and Piperidine (Fmoc removal). Z-protection fills this niche, as it is stable to both (mostly) and can be removed selectively with

    
    .[4]
    

References

  • Bergmann, M., & Zervas, L. (1932).[5] Über ein allgemeines Verfahren der Peptid-Synthese.[6][5][7][8][] Berichte der deutschen chemischen Gesellschaft. Link (Foundational paper on Z-protection).

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society.[5] Link (Early work establishing Boc utility).

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[5][8][][10][11][12][13][14] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[5] Link (Establishes Boc in SPPS).

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[6][5][4][7][8][][15][16] Chemical Reviews. Link (Comprehensive review on orthogonality and stability).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis.[5][3][] Springer-Verlag. (Authoritative text on racemization mechanisms).

Sources

A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of Z-D-Ala(tBu)-OH Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity in Peptide Synthesis

In the precise world of peptide synthesis, the stereochemical integrity of each amino acid building block is not merely a quality parameter; it is the foundation of the final product's biological activity, safety, and efficacy.[1] Z-D-Ala(tBu)-OH, a protected form of D-alanine, is a crucial synthon used to introduce specific stereochemistry into peptide chains, influencing their conformation and interaction with biological targets. Even minute quantities of the undesired L-enantiomer can lead to the formation of diastereomeric peptide impurities. These impurities can be difficult to remove and may introduce unpredictable pharmacological or immunogenic effects.[2] Therefore, rigorous validation of the enantiomeric excess (ee) of this compound is an absolute prerequisite for its use in research and drug development.

This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards to ensure you can select and implement the most appropriate method with confidence.

The Analytical Challenge: Structure and Considerations

The this compound molecule possesses a carboxybenzyl (Z) protecting group on the amine and a bulky tert-butyl (tBu) ester on the carboxylic acid. These groups, while essential for synthesis, influence the choice of analytical method. The molecule is non-volatile, largely precluding direct analysis by Gas Chromatography (GC) without derivatization. Its chromophore (the Z-group) makes it well-suited for UV detection in High-Performance Liquid Chromatography (HPLC).

Core Analytical Techniques: A Comparative Deep Dive

The three most robust and widely accepted methods for determining enantiomeric excess are Chiral HPLC, Chiral GC (after derivatization), and NMR Spectroscopy. Each offers a unique set of advantages and requires specific expertise.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and often the most direct method for determining the enantiomeric purity of protected amino acids.[3] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their physical separation in time.

Principle of Separation: Enantiomers form transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase.[4] The difference in stability of these complexes results in different retention times, allowing for baseline separation and quantification. For N-protected amino acids, polysaccharide-based CSPs are particularly effective.[5]

Expert Insight: The choice of CSP is paramount. For Z-protected amino acids, amylose or cellulose-based columns, such as the Daicel CHIRALPAK® series (e.g., IA, IB, AD), are excellent starting points due to their proven selectivity for a wide range of aromatic compounds.[5][6] The bulky tBu group may necessitate optimization of the mobile phase—often a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol)—to achieve sharp peaks and optimal resolution.[7]

Detailed Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the L-enantiomer impurity in a this compound sample.

1. Instrumentation and Materials:

  • HPLC system with a UV detector (set to ~254 nm or 265 nm for the Z-group).

  • Chiral Stationary Phase: e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.[8]

  • Mobile Phase: Hexane / Isopropanol (IPA) with a small percentage of an acidic modifier like Trifluoroacetic Acid (TFA) if needed for peak shape. A typical starting gradient could be 90:10 (Hexane:IPA).

  • Reagents: HPLC-grade solvents, this compound sample, and a racemic Z-DL-Ala(tBu)-OH standard.

2. System Suitability (Self-Validation):

  • Rationale: Before analyzing any sample, you must prove the system can separate the enantiomers. This is a non-negotiable step for trustworthy results.[1]

  • Prepare a ~0.5 mg/mL solution of the racemic Z-DL-Ala(tBu)-OH standard in the mobile phase.

  • Inject the racemic standard.

  • Acceptance Criteria: The resolution between the D- and L-enantiomer peaks must be ≥ 1.5. The elution order should be confirmed.[1]

3. Sample Analysis:

  • Prepare the this compound sample at the same concentration as the standard.

  • Inject the sample under the same conditions.

4. Data Analysis & Calculation:

  • Identify the peaks corresponding to the D- and L-enantiomers based on the racemic standard injection.

  • Integrate the peak areas for both enantiomers (AreaD and AreaL).

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful, non-destructive method for determining enantiomeric excess without physical separation. The strategy involves converting the enantiomers into diastereomers (covalently or non-covalently), which are, by definition, chemically distinct and will exhibit different signals in the NMR spectrum.[9]

Principle of Distinction:

  • Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), to form covalent diastereomers.[10][11] These diastereomers will have distinct chemical shifts, particularly for protons or other nuclei near the chiral center.

  • Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA in the NMR tube.[12] This interaction induces small but measurable differences in the chemical shifts of the enantiomers.

Expert Insight: For this compound, derivatization is complex due to the protected carboxyl group. A more direct approach would be to first deprotect the Z-group to yield the free amine, D-Ala(tBu)-OH, and then react it with Mosher's acid.[10] The resulting diastereomeric amides will show distinct signals in both ¹H and ¹⁹F NMR, allowing for highly accurate integration.[13] The use of ¹⁹F NMR is particularly advantageous due to its wide chemical shift range and the absence of background signals.

Detailed Experimental Protocol: NMR via Chiral Derivatization (Mosher's Amide Analysis)

Objective: To determine the % ee of D-Ala(tBu)-OH (derived from the starting material) by forming diastereomeric amides.

1. Sample Preparation (Deprotection):

  • Carefully deprotect the Z-group from this compound using a standard method like catalytic hydrogenation (e.g., H₂, Pd/C). Purify the resulting D-Ala(tBu)-OH.

2. Derivatization (in-situ in NMR tube):

  • Rationale: This protocol creates two separate samples, one with each enantiomer of the Mosher's acid chloride. This allows for the unambiguous assignment of signals and is a hallmark of a robust, self-validating experiment.[13]

  • Sample A ((R)-MTPA amide): In a dry NMR tube, dissolve ~5 mg of the purified D-Ala(tBu)-OH in ~0.7 mL of anhydrous CDCl₃. Add a small excess of dry pyridine, followed by ~1.2 equivalents of (R)-(-)-MTPA-Cl.[13]

  • Sample B ((S)-MTPA amide): Repeat the procedure in a separate NMR tube using (S)-(+)-MTPA-Cl.

  • Allow both reactions to proceed to completion (typically 1-4 hours).

3. NMR Analysis:

  • Acquire ¹H and/or ¹⁹F NMR spectra for both Sample A and Sample B.

  • In the spectrum for Sample A, you will see a major set of signals for the (D-Ala)-(R-MTPA) diastereomer and, if present, a minor set for the (L-Ala)-(R-MTPA) diastereomer.

  • Identify a pair of well-resolved, non-overlapping signals (e.g., the methoxy signal or the t-butyl signal) corresponding to the two diastereomers.

4. Data Analysis & Calculation:

  • Integrate the peak areas for the major (Integralmajor) and minor (Integralminor) diastereomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100

Chiral Gas Chromatography (GC)

While less direct for this specific molecule, Chiral GC offers exceptionally high resolution. The method requires derivatization to make the amino acid volatile.

Principle of Separation: The derivatized enantiomers are separated on a chiral capillary column (e.g., based on cyclodextrin derivatives).[14]

Expert Insight: A common derivatization scheme involves a two-step process: (1) esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) and (2) acylation of the amine group (e.g., with trifluoroacetic anhydride). For this compound, this would require removal of both protecting groups first. Due to the multiple steps and the potential for racemization during derivatization, this method is often used as a secondary, orthogonal validation technique rather than the primary release method.[15]

Comparative Summary and Decision Workflow

Choosing the right method depends on available instrumentation, sample throughput requirements, and the need for orthogonal validation.

FeatureChiral HPLCNMR Spectroscopy (with CDA)Chiral GC (with Derivatization)
Principle Physical separation on a chiral stationary phase.[13]Formation of diastereomers with distinct NMR signals.[13]Physical separation of volatile derivatives on a chiral column.[15]
Sample Prep Minimal (dissolve and inject).Moderate (deprotection and derivatization required).Extensive (deprotection and multi-step derivatization).
Destructive? YesNo (sample can be recovered)Yes
Sensitivity High (µg to ng level).Lower (mg level required).[13]Very High (pg to fg level).
Accuracy for ee High, provided baseline resolution (Rs > 1.5).[13]High, but can be limited by signal-to-noise and peak overlap.[13]High, but susceptible to errors from derivatization.
Throughput HighLowModerate to High
Trustworthiness High, with mandatory system suitability check using a racemic standard.High, especially when both CDA enantiomers are used for confirmation.Moderate, requires careful control to prevent racemization during prep.

Visualization of Method Selection and Workflow

Method Selection Logic

The following diagram illustrates a typical decision-making process for selecting the appropriate analytical method.

MethodSelection start Goal: Validate ee of This compound decision1 Need for high throughput and direct analysis? start->decision1 decision2 Orthogonal method needed or HPLC not available? decision1->decision2  No hplc Primary Method: Chiral HPLC decision1->hplc  Yes decision3 Highest resolution required & derivatization protocol established? decision2->decision3  No nmr Secondary Method: NMR with Chiral Derivatizing Agent decision2->nmr  Yes gc Tertiary Method: Chiral GC decision3->gc  Yes

Caption: Decision tree for selecting an analytical method.

General Analytical Workflow

This workflow outlines the self-validating system for ensuring data integrity, from sample receipt to final report.

AnalyticalWorkflow cluster_prep Preparation cluster_analysis Analysis (e.g., HPLC) cluster_reporting Reporting sample Receive This compound Lot prep_std Prepare Racemic Standard sample->prep_std prep_sample Prepare Sample Solution sample->prep_sample sys_suit System Suitability: Inject Racemic Std prep_std->sys_suit analyze_sample Inject Sample prep_sample->analyze_sample check_res Resolution Rs >= 1.5? sys_suit->check_res check_res->analyze_sample Pass fail FAIL: Investigate OOS check_res->fail Fail calc Calculate % ee analyze_sample->calc report Generate Certificate of Analysis calc->report

Caption: A self-validating workflow for enantiomeric excess determination.

Conclusion and Best Practices

The validation of enantiomeric excess for critical reagents like this compound is a cornerstone of quality control in pharmaceutical development. While Chiral HPLC stands out as the primary method of choice due to its directness, robustness, and high throughput, it is not infallible.

A Senior Scientist's Recommendation: For routine quality control, a fully validated Chiral HPLC method is the industry standard. However, for reference standard qualification or for investigating an out-of-specification (OOS) result, employing an orthogonal method like NMR with a chiral derivatizing agent is strongly advised. This dual-methodology approach provides an unparalleled level of confidence in the stereochemical purity of your starting material, ensuring the integrity of your subsequent research and development efforts. Always remember that the validity of your data begins with a successful system suitability test; without it, any subsequent injection is merely an unverified number.

References

  • BenchChem. (n.d.). A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH.
  • Bertucci, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 738-43.
  • Lee, W. (2021).
  • Singh, G., et al. (2021). Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues.
  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Daicel Chiral Technologies. (2020). INSTRUCTION MANUAL FOR CHIRALPAK® WH - Analytical column.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Seco, J. M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12791-12800.
  • Smith, T. E., et al. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Analytics-Shop. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 28(7), 577-595.
  • Daicel Chiral Technologies. (n.d.). SPECIAL APPLICATIONS HPLC COLUMNS.
  • EANM. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging, 47(11), 2548-2559.
  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Ilisz, I., et al. (2019). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 24(21), 3943.
  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • Daicel Chiral Technologies. (2022). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC.
  • Mondal, P., & Ramamurthy, V. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
  • Riguera, R., et al. (2017). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent.
  • BenchChem. (n.d.). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
  • Daicel. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from Velocity Scientific Solutions website.
  • Gecse, O., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Jones, P. (2020). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Chen, Y. (2001). Recent Advances in H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign.
  • Ghidini, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4949.
  • Di Mieri, M., et al. (2023).
  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS.
  • Wang, Y., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 389-394.
  • Borman, P. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.

Sources

A Comparative Guide to the Thin Layer Chromatography (TLC) Visualization of Z-D-Ala(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my experience in peptide synthesis and reaction monitoring has consistently demonstrated the utility of Thin Layer Chromatography (TLC) for its speed, simplicity, and low cost.[1] However, the successful application of TLC is critically dependent on the final step: visualization. This is particularly true for intermediates like Z-D-Ala(tBu)-OH (N-Benzyloxycarbonyl-D-alanine tert-butyl ester), where the presence of protecting groups fundamentally alters the detection strategy compared to free amino acids.

This guide provides an in-depth comparison of visualization techniques for this compound. We will move beyond simple procedural lists to explore the chemical rationale behind method selection, ensuring that every protocol is a self-validating system grounded in the specific molecular structure of the analyte.

The Visualization Challenge: Why Standard Amino Acid Methods Fail

The foundational challenge in visualizing this compound lies in its protecting groups. The N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, and the C-terminus is an O-tert-butyl ester.

A ubiquitous method for detecting amino acids is the ninhydrin stain . Ninhydrin reacts with the free primary or secondary amine of an amino acid to produce a deep purple color known as Ruhemann's purple.[2][3] However, in this compound, the nitrogen atom is part of a carbamate functional group and lacks the free amine necessary for this reaction.[4][5] Consequently, standard ninhydrin staining is ineffective for visualizing the intact, N-protected starting material. This chemical incompatibility is the primary reason alternative methods are required.

cluster_ninhydrin Ninhydrin Reaction cluster_z_amino_acid This compound Free_Amine Free Amino Acid (Primary/Secondary Amine) Ninhydrin Ninhydrin Reagent Free_Amine->Ninhydrin + Heat Purple_Spot Ruhemann's Purple (Visible Spot) Ninhydrin->Purple_Spot Protected_Amine Z-Protected Amine (Carbamate) Ninhydrin_2 Ninhydrin Reagent Protected_Amine->Ninhydrin_2 + Heat No_Reaction No Reaction (No Visible Spot) Ninhydrin_2->No_Reaction

Caption: Chemical basis for ninhydrin's failure with Z-protected amino acids.

The First Line of Defense: Non-Destructive UV Visualization

The most effective initial visualization technique for this compound is non-destructive and leverages the chemical structure of the Z-group.

Principle of Operation: The benzyloxycarbonyl (Z) group contains a benzene ring, which is an aromatic chromophore. Aromatic and other highly conjugated systems strongly absorb short-wave ultraviolet (UV) light, typically at 254 nm.[6][7] Commercially available TLC plates often contain a fluorescent indicator (e.g., zinc sulfide) that glows green under 254 nm UV light. When the plate is irradiated, the Z-group in the analyte absorbs the UV light, preventing it from reaching the fluorescent indicator. This creates a dark spot against the bright green background, a phenomenon known as UV shadowing.[6][7]

Advantages:

  • Non-destructive: The analyte is not chemically altered and remains intact on the plate. This allows for subsequent visualization with a chemical stain on the same plate if needed.[6]

  • Rapid and Simple: Requires only a UV lamp for immediate results.[6]

  • High Sensitivity for UV-Active Compounds: The Z-group provides a strong signal.

Limitations:

  • Requires a UV-Active Group: This method is ineffective for compounds that lack a chromophore.

  • Interference: Any UV-active impurities will also be visualized.

A Comparative Analysis of Destructive Chemical Stains

When UV visualization is insufficient or requires confirmation, destructive chemical staining is employed. The choice of stain must be based on the reactivity of the functional groups present in this compound: a carbamate, an ester, and an aromatic ring.

Alternative 1: Potassium Permanganate (KMnO₄) Stain
  • Mechanism: Potassium permanganate is a powerful oxidizing agent.[8][9] It reacts with any compound on the TLC plate that is susceptible to oxidation. The purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in the appearance of a yellow or brown spot on a purple or pink background.[10]

  • Applicability to this compound: Many organic compounds, including the benzylic C-H bonds and other parts of the this compound molecule, can be oxidized by hot, alkaline permanganate. This makes it a highly effective general-purpose stain for this compound.

  • Performance: This is a very sensitive and universal stain. However, it is not specific and will visualize nearly all organic compounds, providing little differentiation between spots if multiple oxidizable species are present. The background color can fade over time, so spots should be circled immediately.

Alternative 2: Phosphomolybdic Acid (PMA) Stain
  • Mechanism: PMA is another general-purpose oxidizing stain. The yellow-green phosphomolybdic acid reagent oxidizes the analyte on the plate and is itself reduced to molybdenum blue.[6][11] This process requires heating to develop the spots.

  • Applicability to this compound: PMA is effective for a wide variety of organic molecules, including those with alcohol, phenol, and many carbonyl functionalities.[6] It is considered a universal stain and is expected to react with this compound upon heating.

  • Performance: PMA is highly sensitive and produces dark blue or green spots on a light green or yellow background.[6] Like permanganate, it is not specific, but it often provides a cleaner background, making spots easier to identify.

Alternative 3: p-Anisaldehyde Stain
  • Mechanism: The exact mechanism is complex, but it is generally understood to involve the acid-catalyzed reaction of p-anisaldehyde with nucleophilic compounds on the plate, followed by dehydration upon heating to form a colored, conjugated product.[6]

  • Applicability to this compound: This stain is primarily effective for strong and weak nucleophiles like alcohols and amines, as well as aldehydes and ketones.[7] Crucially, sources indicate it is generally ineffective for esters, aromatics, and carboxylic acids.[7] Given that this compound is an ester and its key features are aromatic and carbamate groups, this stain is predicted to perform poorly, if at all.

  • Performance: When it does react, it can produce a variety of colors for different compounds, which can be useful for identification.[12] However, for this specific application, it serves as a poor choice and a useful point of comparison to highlight the importance of matching stain chemistry to analyte structure.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of each visualization method for this compound.

Visualization MethodPrinciple of OperationExpected Result with this compoundSensitivitySpecificityType
UV Light (254 nm) UV absorption by the aromatic Z-group (shadowing).[6][7]Dark spot on a fluorescent green background.HighModerate (for UV-active compounds)Non-destructive
Potassium Permanganate Oxidation of the organic molecule by MnO₄⁻.[10]Yellow-brown spot on a purple/pink background.HighLow (general oxidant)Destructive
Phosphomolybdic Acid Oxidation of the organic molecule by Mo⁶⁺.[6][11]Blue-green spot on a yellow-green background.HighLow (general oxidant)Destructive
Iodine Vapor Reversible complex formation with organic compounds, especially aromatics.[6]Yellow-brown spot on a light brown background.ModerateLowSemi-destructive
Ninhydrin Reaction with primary/secondary amines.[2][3]No reaction (or a very faint spot only upon aggressive heating).N/AHigh (for free amines)Destructive
p-Anisaldehyde Acid-catalyzed reaction with nucleophiles.[6][7]No reaction or very weak, unreliable result.N/AModerate (for specific functional groups)Destructive

Experimental Protocols

These protocols are designed to be self-validating. Always run a control spot of your starting material on the TLC plate to confirm that the visualization method is working as expected.

Protocol 1: General TLC Development
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of this compound and any reaction mixture samples in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of ~1-2%.

  • Spotting: Use a capillary tube to apply a small spot of each sample onto the starting line. Allow the solvent to fully evaporate between applications to keep the spot size small.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood before visualization.

Protocol 2: Visualization Workflow

Step A: UV Light (Non-Destructive)

  • Place the completely dry TLC plate under a short-wave (254 nm) UV lamp.

  • Identify the dark spots corresponding to UV-active compounds.

  • Gently circle each visible spot with a pencil, as they will disappear when the lamp is removed.[6]

Step B: Potassium Permanganate Staining (Destructive)

  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a sealed, light-protected container.

  • Staining: After UV visualization, quickly dip the TLC plate into the permanganate stain solution using forceps. Ensure the entire plate is submerged for 1-2 seconds.

  • Development: Remove the plate and let the excess stain drip off. Gently warm the plate with a heat gun.[13] Oxidizable compounds will appear as yellow or brown spots against the purple background.

  • Analysis: Circle the spots immediately and record the results, as the background color will fade.

Visualization Workflow and Logic

The selection of a visualization technique is a logical process based on the known properties of the analyte.

start Start: Developed & Dried TLC Plate uv_check Visualize under UV light (254 nm) start->uv_check uv_success Spots Visible? (Z-group is UV-active) uv_check->uv_success circle_spots Circle spots with pencil. Analysis may be complete. uv_success->circle_spots Yes destructive_stain Proceed to Destructive Staining uv_success->destructive_stain No need_more_data Need confirmation or spots are weak? circle_spots->need_more_data need_more_data->destructive_stain Yes end End: Document Results need_more_data->end No permanganate Use a General Oxidizing Stain (e.g., KMnO₄ or PMA) destructive_stain->permanganate heat Dip plate and gently heat permanganate->heat analyze Analyze colored spots against background heat->analyze analyze->end

Caption: Decision workflow for TLC visualization of this compound.

Conclusion

For N-protected amino acids like this compound, a thoughtful, structure-based approach to TLC visualization is paramount. The presence of the aromatic Z-group makes UV shadowing the ideal primary, non-destructive method. When destructive staining is necessary for confirmation or for visualizing non-UV-active byproducts, a general and powerful oxidizing stain like potassium permanganate or phosphomolybdic acid is the most reliable choice. Conversely, stains that target specific functional groups absent in the molecule, such as ninhydrin (for free amines) or p-anisaldehyde (for certain nucleophiles), are predictably ineffective. This comparative understanding allows researchers to select the most appropriate method, ensuring accurate and efficient monitoring of their chemical reactions.

References

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Hossain, A., et al. (2010). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. ResearchGate. [Link]

  • Bhawani, S. A., et al. (2011). Thin Layer Chromatography of Amino Acids. CR Subscription Agency. [Link]

  • TLC of Amino Acids (Video). (2020). YouTube. [Link]

  • Sarver, E., & Korn, M. Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. Seton Hall University. [Link]

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2023). BioTech Beacons. [Link]

  • Qiu, Y., et al. (2010). Pre-staining thin layer chromatography method for amino acid detection. ResearchGate. [Link]

  • Mihajlović, M., et al. (2011). Optimization of the TLC Separation of Seven Amino Acids. ResearchGate. [Link]

  • Ali, I., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Hindawi. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Magic Formulas: TLC Stains. University of Rochester. [Link]

  • TLC stains. REACH Devices. [Link]

  • TLC Thin Layer Chromatography with amino acids (Video). (2020). YouTube. [Link]

  • TLC of aminoacids and short peptides. REACH Devices. [Link]

  • TLC Stains Preparation. (2011). ChemicalDesk.Com. [Link]

  • Ninhydrin. Wikipedia. [Link]

  • Wang, Z., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • McCarthy, J. G. (1989). Chemical reactivity of potassium permanganate and diethyl pyrocarbonate with B DNA: specific reactivity with short A-tracts. PubMed. [Link]

  • Wang, Y., et al. (2007). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. ResearchGate. [Link]

  • Sapkota, A. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

  • Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]

  • Phosphomolybdic acid. Wikipedia. [Link]

  • Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Cronicon. [Link]

  • Hindson, S. J., et al. (2000). Emitting species in chemiluminescence reactions with acidic potassium permanganate: a re-evaluation based on new spectroscopic evidence. PubMed. [Link]

  • Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. ResearchGate. [Link]

  • Why is Any Viable Amino Acid Technically Ninhydrin Positive Substances?. (2023). NJ Labs. [Link]

  • Reagents and Potassium Permanganate. ResearchGate. [Link]

  • Potassium Permanganate. PubChem. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

Sources

A Senior Application Scientist's Guide to Quality Control Standards for Research-Grade Z-D-Ala(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. In the intricate process of peptide synthesis, the purity and integrity of protected amino acids directly influence the outcome of your research and the viability of a potential therapeutic. This guide provides an in-depth technical comparison of the quality control standards for research-grade Z-D-Ala(tBu)-OH, a crucial building block in the synthesis of complex peptides. We will delve into the critical quality attributes, the analytical methodologies used to verify them, and how to interpret the data to ensure the success of your experiments.

The Critical Role of this compound in Peptide Synthesis

This compound, or N-carbobenzyloxy-D-alanine tert-butyl ester, is a protected form of the non-proteinogenic amino acid D-alanine. The benzyloxycarbonyl (Z) group protects the amine terminus, while the tert-butyl (tBu) group protects the carboxylic acid terminus. This dual protection strategy is essential in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition.[1][2] The D-configuration of the alanine is often incorporated into peptides to increase their resistance to enzymatic degradation, thereby enhancing their in vivo stability and therapeutic potential.

Given its importance, the quality of this compound must be rigorously controlled. Impurities or deviations from the desired stereochemistry can lead to the synthesis of incorrect peptide sequences, resulting in loss of biological activity, altered pharmacological properties, and potentially immunogenic responses.

Key Quality Attributes and Comparative Analysis

When evaluating research-grade this compound from different suppliers, it is crucial to look beyond the product name and price. A thorough assessment of the Certificate of Analysis (CoA) against a set of critical quality attributes is essential. Below is a comparative table outlining the typical specifications for a high-quality product versus a standard-grade alternative.

Critical Quality AttributeHigh-Quality Research GradeStandard GradeRationale and Impact on Research
Appearance White to off-white crystalline solidMay be yellowish or have visible particulatesColor and form can be initial indicators of purity and the presence of degradation products.
Identity (by ¹H NMR) Conforms to structureConforms to structureConfirms the chemical structure of the molecule. Any unexpected peaks may indicate impurities.
Purity (by HPLC) ≥ 99.0%≥ 95%High chemical purity is crucial to avoid the incorporation of unwanted molecules into the peptide chain, which can complicate purification and analysis of the final peptide.[3]
Enantiomeric Purity (by Chiral HPLC) ≥ 99.8% D-enantiomer≥ 97% D-enantiomerThe presence of the incorrect L-enantiomer can lead to the synthesis of diastereomeric peptides, which are difficult to separate and can have different biological activities.
Water Content (by Karl Fischer) ≤ 0.5%≤ 2.0%Excess water can hydrolyze the protected amino acid and interfere with coupling reactions in peptide synthesis.[4]
Residual Solvents (by GC) Specified and within acceptable limits (e.g., <0.1% for common solvents)May not be specified or have higher limitsResidual solvents from the synthesis and purification process can be toxic to cells and may interfere with biological assays.[4]

Delving into the Analytical Methodologies: A Self-Validating System

To ensure the trustworthiness of the quality control data, the analytical methods themselves must be robust and validated. Here, we provide a detailed look into the key experimental protocols used to assess the quality of this compound.

Identity and Purity Determination by ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR is used to confirm the presence of all expected proton signals and their integrations, verifying the integrity of the Z and tBu protecting groups and the alanine backbone.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Chemical Shifts (δ): Compare the observed chemical shifts of the protons with expected values. For this compound, you would expect to see signals corresponding to the aromatic protons of the Z-group, the methine and methyl protons of the alanine, and the nine equivalent protons of the t-butyl group.

    • Integration: The area under each peak should be proportional to the number of protons it represents.

    • Coupling Constants (J): Analyze the splitting patterns to confirm the connectivity of the protons.

Interpreting the Results: The absence of unexpected signals and the correct integration and coupling patterns confirm the identity and high purity of the compound.

Diagram: Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire analyze Analyze Spectrum: - Chemical Shifts - Integration - Coupling acquire->analyze confirm Confirm Structure and Purity analyze->confirm end end confirm->end End

Caption: Workflow for identity and purity confirmation by NMR.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically used to quantify its purity and detect any related impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Interpreting the Results: A high-quality research-grade product will show a single major peak with a purity of ≥ 99.0%. Any additional peaks represent impurities.

Diagram: HPLC Purity Analysis Workflow

HPLC_Purity_Workflow start Start: Sample Preparation inject Inject Sample into HPLC start->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection separate->detect analyze Chromatogram Analysis (Peak Area Integration) detect->analyze report Report Purity (%) analyze->report

Caption: Workflow for determining chemical purity via HPLC.

Enantiomeric Purity Determination by Chiral HPLC

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers. The CSP interacts differently with the two enantiomers, leading to different retention times. This is a critical analysis to ensure the stereochemical integrity of this compound.[5]

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).[6] The choice of column may require some method development.

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio will depend on the column used and needs to be optimized.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 214 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers.

Interpreting the Results: A high-quality product will exhibit a large peak for the D-enantiomer and a very small or non-detectable peak for the L-enantiomer, corresponding to an enantiomeric purity of ≥ 99.8%.

Conclusion: Making an Informed Decision

The quality of your research-grade this compound is a critical determinant of your success in peptide synthesis. By understanding the key quality control standards and the analytical methods used to verify them, you can make an informed decision when selecting a supplier. Always demand a detailed Certificate of Analysis and scrutinize it for the critical quality attributes discussed in this guide. Investing in high-purity, well-characterized reagents is an investment in the reliability and reproducibility of your scientific findings.

References

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • PolyPeptide Group. Quality control in peptide manufacturing: specifications for GMP peptides. [Link]

  • Armstrong, D. W., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral Stationary Phase. Analytical Chemistry, 70(15), 3043-3054. [Link]

  • ResearchGate. Gallery of 1D ¹H NMR spectra of tBu-labeled presynaptic proteins. [Link]

  • PubChem. Fmoc-beta-Ala-Ser(tBu)-OH. [Link]

  • Google Patents. CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.